molecular formula Al4H6O18S3 B13750853 Tetraaluminum hexahydroxide tris(sulfate) CAS No. 53810-32-5

Tetraaluminum hexahydroxide tris(sulfate)

Cat. No.: B13750853
CAS No.: 53810-32-5
M. Wt: 498.2 g/mol
InChI Key: PXKINGWCGWLGCV-UHFFFAOYSA-B
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Description

Contextualization of Aluminum Hydroxysulfates in Inorganic Chemistry and Materials Science

Aluminum hydroxysulfates are a class of compounds that contain aluminum, hydroxide (B78521), and sulfate (B86663) ions. Their structure and properties place them at the intersection of coordination chemistry, solid-state chemistry, and materials science. In inorganic chemistry, these systems are notable for the complex hydrolytic polymerization behavior of the aluminum ion (Al³⁺) in the presence of sulfate. The formation of various stable and metastable aluminum-containing species in aqueous solutions is a fundamental aspect of their chemistry.

These compounds are often characterized by poor crystallinity, making their structural elucidation challenging. usgs.gov However, this characteristic is also key to their utility. In materials science, aluminum hydroxysulfates are valued as precursors for producing a range of advanced materials, including various forms of activated aluminas, catalysts, and high-quality ceramic products. geoscienceworld.org Their controlled thermal decomposition allows for the synthesis of materials with specific surface areas and porosities, which are critical for catalytic and adsorption applications.

Historical Trajectories and Evolution of Research on Complex Aluminum Sulfate Phases

The history of aluminum sulfates is rooted in antiquity, with simpler forms like "alum" (aluminum sulfate) being used by Egyptians for dyeing textiles. bellchem.com The modern era of research began with the industrial production of aluminum sulfate for applications such as paper sizing, which started in the 1820s. mfa.org This compound, known as papermaker's alum, was used to help bind dyes and size paper, though its acidic nature was later found to accelerate paper degradation. mfa.org

Scientific inquiry into more complex aluminum hydroxysulfate phases gained momentum in the 20th century. A pivotal moment in the environmental and geochemical understanding of these compounds was the work of Van Breemen in 1973, who postulated the existence of a specific, yet then unidentified, basic aluminum sulfate mineral that controlled the solubility of aluminum in acid sulfate soils and waters. geoscienceworld.org This hypothesis spurred further research, and work by Nordstrom in 1982 helped to identify and calculate the solubility of naturally occurring aluminum hydroxysulfate minerals like jurbanite, alunite (B1170652), and basaluminite, which were found in environments such as acid mine drainage. geoscienceworld.orgresearchgate.net Research from the 1970s onward has largely focused on identifying these mineral phases and understanding their role in geochemical processes. lebensraumwasser.com

Current Research Landscape and Academic Significance of Tetraaluminum Hexahydroxide Tris(Sulfate)

The primary academic and industrial significance of tetraaluminum hexahydroxide tris(sulfate) today lies in its application as a highly effective coagulant in water treatment. evitachem.com This compound is a key example of a polyaluminum sulfate (PAS), a class of inorganic polymer coagulants developed to offer improved performance over traditional coagulants like aluminum sulfate (alum). yuncangchemical.com

Current research focuses on optimizing its performance and synthesis. The compound is typically synthesized via methods such as hydrothermal synthesis or chemical precipitation, with careful control of temperature (often 60°C to 100°C) and pH to achieve the desired product. evitachem.com Its mechanism of action in water treatment involves two main processes:

Charge Neutralization : The positively charged hydrolyzed aluminum species neutralize the negative charge of colloidal particles suspended in water. evitachem.com

Floc Formation : This neutralization allows the particles to aggregate into larger flocs, which can then be easily removed through sedimentation and filtration. evitachem.com

The academic interest is driven by the need for more efficient and cost-effective water purification technologies. yuncangchemical.com Modern studies often explore variations of these polyaluminum compounds, such as poly-silicate aluminum sulfate (PSAS), which incorporates silicate (B1173343) to enhance coagulation and bridging ability, leading to better removal of contaminants. nih.gov These advanced coagulants are noted for being more efficient, requiring lower dosages, and having a wider effective pH range compared to traditional alum. yuncangchemical.comresearchgate.net

Interdisciplinary Relevance: Bridging Mineralogy, Environmental Science, and Advanced Materials

The study of tetraaluminum hexahydroxide tris(sulfate) and related compounds extends across several scientific disciplines, highlighting its interdisciplinary importance.

Mineralogy : In mineralogy, related naturally occurring aluminum hydroxysulfates are key indicators of specific geochemical conditions. Minerals such as basaluminite, alunite, and jurbanite precipitate in environments affected by acid sulfate weathering, such as in acid mine drainage and acid sulfate soils. lebensraumwasser.comgeoscienceworld.org The study of these minerals provides insights into the processes of mineral weathering and the geochemical cycling of aluminum and sulfur. usgs.gov

Environmental Science : The compound's most significant application is in environmental science and engineering, specifically for water and wastewater treatment. asedachemicals.com Its ability to act as a coagulant is crucial for purifying drinking water by removing turbidity and suspended solids. evitachem.com Furthermore, aluminum hydroxysulfates play a natural role in the environment by controlling the mobility and concentration of dissolved aluminum in acidic waters, which is important as high levels of soluble aluminum can be toxic to aquatic life. geoscienceworld.org

Advanced Materials : In the field of advanced materials, aluminum hydroxysulfates serve as important precursors. The controlled thermal treatment (calcination) of these compounds can produce high-purity aluminas with tailored properties for use in catalysis, as adsorbents, or in the manufacturing of specialty ceramics. geoscienceworld.org The development of polymeric coagulants like poly-silicate aluminum sulfate also represents an advancement in materials designed for specific environmental applications. nih.gov

Data Tables

Table 1: Chemical Identification of Tetraaluminum Hexahydroxide Tris(Sulfate)

PropertyValue
CAS Number 53810-32-5 chemical-suppliers.eu
Molecular Formula Al₄H₆O₁₈S₃ chemical-suppliers.eu
Molecular Weight 498.2 g/mol chemsrc.com
Common Synonyms Aluminum hydroxide sulfate (Al4(OH)6(SO4)3); Tetraaluminium hexahydroxide tris(sulphate) chemical-suppliers.eu
Physical Appearance White crystalline solid evitachem.com
Solubility Highly soluble in water evitachem.com

Table 2: Examples of Naturally Occurring Aluminum Hydroxysulfate Minerals

Mineral NameChemical Formula
Alunite KAl₃(SO₄)₂(OH)₆ researchgate.net
Basaluminite Al₄(SO₄)(OH)₁₀·5H₂O researchgate.net
Jurbanite Al(SO₄)(OH)·5H₂O geoscienceworld.org
Alunogen Al₂(SO₄)₃(H₂O)₁₂·5H₂O geoscienceworld.org
Felsöbányaite Al₄SO₄(OH)₁₀·4H₂O geoscienceworld.org

Properties

CAS No.

53810-32-5

Molecular Formula

Al4H6O18S3

Molecular Weight

498.2 g/mol

IUPAC Name

tetraaluminum;hexahydroxide;trisulfate

InChI

InChI=1S/4Al.3H2O4S.6H2O/c;;;;3*1-5(2,3)4;;;;;;/h;;;;3*(H2,1,2,3,4);6*1H2/q4*+3;;;;;;;;;/p-12

InChI Key

PXKINGWCGWLGCV-UHFFFAOYSA-B

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3]

Origin of Product

United States

Synthetic Pathways and Mechanistic Investigations of Tetraaluminum Hexahydroxide Tris Sulfate

Solution-Phase Precipitation Methodologies for Tetraaluminum Hexahydroxide Tris(Sulfate)

Solution-phase precipitation represents a common and versatile approach for synthesizing basic aluminum sulfates. This technique relies on exceeding the solubility product of the compound in a liquid medium, leading to the formation of a solid precipitate. The key to successful synthesis lies in the precise control of reaction parameters to govern the nucleation and growth of the desired crystalline phase.

Controlled Hydrolysis and Co-precipitation Techniques

The formation of tetraaluminum hexahydroxide tris(sulfate) is fundamentally a hydrolysis process. When aluminum sulfate (B86663) is dissolved in water, it can form a gelatinous precipitate of aluminum hydroxide (B78521), particularly in neutral or slightly alkaline conditions. mdpi.com Controlled synthesis involves managing this hydrolysis to produce the specific basic salt rather than the simple hydroxide.

One effective method involves preparing a water-soluble basic aluminum salt of a monovalent anion and subsequently reacting it with a water-soluble sulfate salt in an aqueous medium. semanticscholar.org This co-precipitation technique avoids the formation of unmanageable gels that can occur with direct hydrolysis. For instance, a basic aluminum chloride solution can be reacted with sodium sulfate. The reaction must be maintained at a temperature below 90°C to prevent the formation of sol- or gel-like products. semanticscholar.org The addition of an excess of a soluble sulfate salt, such as ammonium (B1175870) sulfate, can also improve the filterability of the resulting precipitate, easing its separation and washing. semanticscholar.org

A more novel approach to controlled hydrolysis is the use of enzyme-catalyzed reactions. The decomposition of urea (B33335) by the enzyme urease, for example, can be used to gradually and homogeneously increase the pH of an aluminum sulfate solution from approximately 5 to 9, providing a highly controlled precipitation environment. researchgate.net

Influence of Precursor Stoichiometry and Concentration on Formation

The stoichiometry of the reactants and their concentration in the solution are critical parameters that dictate the composition and properties of the final product. The ratio of the aluminum salt to the basic agent (e.g., sodium hydroxide) directly influences the 'a' and 'b' values in the general formula for basic aluminum sulfate, Al(OH)a(SO4)b. semanticscholar.org Precise control over the mole ratios of aluminum, hydroxide, and sulfate ions is therefore essential to synthesize the target compound, tetraaluminum hexahydroxide tris(sulfate) (Al₄(OH)₆(SO₄)₃).

The concentration of the precursor solution also plays a significant role. In the production of crystalline aluminum sulfate, solutions are often concentrated by boiling to reach a specific alumina (B75360) (Al₂O₃) content, typically between 13% and 17%, before crystallization is initiated. mdpi.com This step ensures that the solution is sufficiently supersaturated, a necessary driving force for nucleation. researchgate.net

Table 1: Effect of Precursor Ratios on Product Characteristics

Al³⁺: OH⁻ RatioSO₄²⁻ ConcentrationExpected Product BasicityResulting Phase
LowHighLowLess basic aluminum sulfate
HighHighHighTetraaluminum hexahydroxide tris(sulfate)
HighLowHighPotential for aluminum hydroxide co-precipitation

Effects of pH and Ionic Strength on Nucleation and Crystal Growth

The nucleation and subsequent growth of crystals from a solution are governed by complex physicochemical interactions, with pH and ionic strength being two of the most influential factors. google.com Nucleation begins when the concentration of solute species reaches a state of supersaturation. researchgate.net

The pH of the solution is a master variable in the precipitation of basic aluminum salts. It determines the charge of the aluminum species in solution. google.com At low pH, aluminum exists predominantly as the Al³⁺ ion, while at higher pH values, various hydrolyzed species like [Al(OH)]²⁺, [Al(OH)₂]⁺, and neutral Al(OH)₃ are formed. mdpi.com The formation of the basic sulfate structure requires a delicate balance of these hydrolyzed intermediates. Studies on related systems have shown that flocculation and precipitation are most efficient at specific pH values (e.g., pH 5, 7.5, or 10, depending on the system) where the surface charges of the forming particles are neutralized, reducing electrostatic repulsion and allowing them to agglomerate. youtube.com

Ionic strength, which is a measure of the total concentration of ions in the solution, also plays a crucial role. According to the Derjaguin, Landau, Verwey, and Overbeek (DLVO) theory, particles in a solution experience both attractive van der Waals forces and repulsive electrostatic forces. youtube.com Increasing the ionic strength of the solution by adding an inert electrolyte compresses the electrical double layer around the charged particles. This "plasma screening" effect weakens the repulsive forces between them, thereby promoting nucleation and aggregation. google.com

Table 2: Influence of pH and Ionic Strength on Synthesis

ParameterEffect on NucleationEffect on Crystal GrowthRationale
pH Highly dependent; optimal at points of zero chargeAffects crystal habit and purityDetermines the charge and type of aqueous aluminum complexes. youtube.com
Ionic Strength Increases nucleation rateCan lead to smaller, more numerous crystalsScreens repulsive electrostatic forces between ions, facilitating aggregation. google.com

Hydrothermal Synthesis Approaches for Crystalline Tetraaluminum Hexahydroxide Tris(Sulfate)

Hydrothermal synthesis is a powerful method for producing highly crystalline, well-defined inorganic materials. The process involves heating aqueous suspensions of reactants in a sealed vessel, known as an autoclave, to temperatures above the boiling point of water. The resulting increase in pressure and temperature significantly enhances the solubility of reactants and accelerates reaction kinetics, favoring the formation of stable crystalline phases.

Temperature and Pressure Parameters in Hydrothermal Regimes

Temperature and the corresponding autogenous pressure are the key parameters in hydrothermal synthesis. These conditions dictate the thermodynamic stability of different phases and the rate at which they form. For aluminum-containing systems, hydrothermal methods can yield various products, from aluminum hydroxides like boehmite (AlOOH) to complex salts.

Research on the synthesis of the related compound ammonioalunite (NH₄Al₃(SO₄)₂(OH)₆) shows that specific temperature thresholds must be met. For instance, this compound can be formed via hydrothermal reaction at temperatures of 150°C and 200°C, with higher temperatures favoring better crystallinity. In other syntheses of lanthanide sulfate compounds, temperatures around 180°C have been successfully employed. The pressure within the autoclave is typically the autogenous pressure of water at the set temperature, which creates an environment where insoluble precursors can dissolve and recrystallize into a more stable crystalline form.

Table 3: Products of Hydrothermal Synthesis of Ammonium Aluminum Sulfate at Different Temperatures

Temperature (°C)Duration (hours)Observed Crystalline Phases
15012Boehmite (AlOOH) with Ammonioalunite intermediate
20012Boehmite (AlOOH) with better-crystallized Ammonioalunite intermediate
15024Sheet-like Boehmite (AlOOH)

(Data adapted from a study on a related hydrothermal system)

Seed-Assisted Growth Mechanisms

Seed-assisted growth is a refined crystallization technique applicable to both solution-phase and hydrothermal methods. The process involves introducing small, pre-existing crystals (seeds) of the desired material into a supersaturated solution. These seeds act as templates, eliminating the need for spontaneous primary nucleation, which can be a kinetically slow and unpredictable step. youtube.com

By providing a surface for deposition, seeding directs the crystallization process towards the growth of the existing seed crystals rather than the formation of new, smaller nuclei. This has several advantages:

Phase Selection: Seeding can be used to selectively crystallize a desired polymorph or phase. For example, in the hydrothermal synthesis of alumina, adding α-Al₂O₃ seeds resulted in an α-Al₂O₃ product, whereas in the absence of seeds, boehmite was formed under the same conditions. semanticscholar.org

Control of Particle Size: The technique allows for the growth of larger, more uniform crystals. Studies on the crystallization of ammonium aluminum sulfate have shown that when the amount of seed crystals is above a critical value, secondary nucleation is suppressed, leading to a product with a narrow and uni-modal particle size distribution. youtube.com

The mechanism relies on the principle that it is often more energetically favorable for solute molecules to attach to an existing crystal lattice than to form a new nucleus. This makes seed-assisted growth a powerful tool for achieving enhanced control over the final product's physical properties.

Reaction Kinetics and Thermodynamic Considerations in Formation Processes

4Al³⁺(aq) + 6H₂O(l) + 3SO₄²⁻(aq) ⇌ Al₄(OH)₆(SO₄)₃(s) + 6H⁺(aq)

The kinetics of this process are influenced by several factors, including the concentrations of the reactants, the pH of the solution, and the temperature. For instance, in related basic aluminum sulfate systems used in flue gas desulfurization, the oxidation rate of S(IV) has been shown to be 0.21 order in S(IV) and first-order in oxygen. rsc.org The apparent activation energy for this related process was calculated to be 24.5 kJ mol⁻¹. rsc.org While not directly for the formation of tetraaluminum hexahydroxide tris(sulfate), this data provides insight into the kinetic behavior of similar systems.

The following table presents kinetic data for the oxidation of S(IV) in a basic aluminum sulfate solution, which can be considered analogous to the conditions for the formation of tetraaluminum hexahydroxide tris(sulfate).

ParameterValueConditions
Reaction Order in S(IV)0.21Varied concentrations of S(IV) in a basic aluminum sulfate solution.
Reaction Order in Oxygen1.0Varied oxygen partial pressure in a bubbling reactor.
Apparent Activation Energy24.5 kJ mol⁻¹Determined from experiments conducted at different temperatures.

Data derived from a study on the kinetics of S(IV) oxidation in a basic aluminum sulfate wet flue gas desulfurization process. rsc.org

The precipitation of tetraaluminum hexahydroxide tris(sulfate) is initiated when the solution becomes supersaturated with respect to this compound. Supersaturation is the thermodynamic driving force for both nucleation (the formation of new solid phase nuclei) and crystal growth. The level of supersaturation is influenced by factors such as the initial concentrations of aluminum and sulfate ions, the pH of the solution, and the temperature.

Modeling of precipitation dynamics often involves the use of geochemical models that can predict the speciation of ions in solution and the saturation indices of various solid phases. For aluminum and sulfate-containing solutions, these models must account for the formation of various aqueous complexes and the solubility of different aluminum hydroxide and sulfate minerals. researchgate.net While specific models for tetraaluminum hexahydroxide tris(sulfate) are not widely published, the principles are similar to those used for other precipitating systems, such as iron and aluminum hydroxides in acid mine drainage.

The formation of tetraaluminum hexahydroxide tris(sulfate) is preceded by a series of complexation equilibria in the aqueous precursor solution. Aluminum ions (Al³⁺) can form complexes with sulfate ions (SO₄²⁻), primarily AlSO₄⁺ and Al(SO₄)₂⁻. acs.org The formation of these complexes reduces the concentration of free Al³⁺ and SO₄²⁻ ions available for precipitation, thereby influencing the supersaturation state of the solution.

The equilibrium constants for these complexation reactions are temperature-dependent. Potentiometric titrations have been used to determine the formation quotients for these complexes at various temperatures. acs.org Understanding these equilibria is essential for accurately predicting the conditions under which tetraaluminum hexahydroxide tris(sulfate) will form.

The table below shows the formation quotients (log Q) for aluminum sulfate complexes at different temperatures.

Temperature (°C)log Q (Al³⁺ + SO₄²⁻ ⇌ AlSO₄⁺)log Q (Al³⁺ + 2SO₄²⁻ ⇌ Al(SO₄)₂⁻)
101.992.89
252.012.94
502.173.20

Data obtained from potentiometric titrations in a NaCF₃SO₃ medium. acs.org

Analogous Formation Mechanisms from Related Aluminum Sulfate Minerals (e.g., Ettringite-like Phases)

The formation of ettringite (Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O), a calcium aluminum sulfate mineral, provides a useful analogy for understanding the precipitation of tetraaluminum hexahydroxide tris(sulfate). Both processes involve the reaction of aluminum and sulfate ions in an aqueous environment to form a hydrated crystalline solid.

In the formation of ettringite, the liquid phase becomes supersaturated with respect to the mineral through the dissolution of calcium, sulfate, and aluminate ions. trb.org The subsequent precipitation is a key process in the setting of cement. The mechanism of ettringite formation can occur through a solution-mediated pathway, where the constituent ions precipitate from a supersaturated solution, or through a solid-state transformation. iccc-online.org

Studies on ettringite formation have shown that the concentration of aluminate ions is a major factor influencing the reaction. researchgate.net The transformation of ettringite to other phases, such as monosulfate, can occur when the sulfate concentration in the pore solution is insufficient. researchgate.net These observations highlight the critical role of solution chemistry and the relative concentrations of precursor ions in determining the final mineral phase, a principle that is also applicable to the formation of tetraaluminum hexahydroxide tris(sulfate).

The kinetics of ettringite formation are also influenced by the crystal forms of the reactants, such as different forms of calcium sulfate. uky.edu While tetraaluminum hexahydroxide tris(sulfate) does not involve calcium, the principle that the reactivity of the precursor materials affects the formation kinetics is a shared characteristic.

Structural Elucidation and Advanced Spectroscopic Characterization of Tetraaluminum Hexahydroxide Tris Sulfate

Crystallographic Investigations and Unit Cell Parameters

A complete single-crystal X-ray diffraction analysis for Al₄(OH)₆(SO₄)₃ has not been prominently reported. The complexity of basic aluminum salt chemistry often leads to the formation of various polymeric and complex structures. For instance, a well-characterized related compound is a basic aluminum sulfate (B86663) containing the tridecameric Al₁₃ Keggin ion, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺. One such compound, Na₀.₁AlO₄Al₁₂(OH)₂₄(H₂O)₁₂₃.₅₅, has been studied and found to crystallize in a monoclinic system. While this is a more complex structure, it highlights the tendency of aluminum hydroxysulfates to form intricate crystal lattices.

Powder X-ray diffraction (PXRD) is a standard method for identifying crystalline phases. For synthetic basic aluminum sulfates with compositions similar to Tetraaluminum hexahydroxide tris(sulfate), the PXRD patterns are distinct from naturally occurring minerals like basaluminite. A patent for a basic aluminum sulfate with a formula Al(OH)ₐ(SO₄)ₑ, where 'a' is between 2.44 and 2.56 and 'b' is between 0.22 and 0.28 (which aligns with the target compound's stoichiometry), reports a characteristic PXRD pattern. In its wet state, this material shows a pair of diffraction peaks at 2θ values of 7.4°-8.2° and 9.0°-9.8° when using CuKα radiation. Upon dehydration at 150° C, it exhibits a single diffraction peak at a 2θ of about 10°.

Parameter Value (for a similar basic aluminum sulfate)
Radiation SourceCuKα
Characteristic Peaks (wet)2θ = 7.4°-8.2° and 9.0°-9.8°
Characteristic Peak (dehydrated at 150°C)2θ ≈ 10°

Spectroscopic Probing of Molecular Structure and Bonding

Spectroscopic techniques are invaluable for understanding the functional groups, coordination environments, and elemental composition of materials like Tetraaluminum hexahydroxide tris(sulfate).

Vibrational spectroscopy of basic aluminum sulfates reveals characteristic bands for the sulfate and hydroxide (B78521) functional groups, as well as for Al-O bonds. In the Raman spectrum of a basic aluminum sulfate containing the Al₁₃ Keggin structure, the sulfate group vibrations are prominent. researchgate.net The ν₁ symmetric stretching mode of the SO₄ tetrahedra typically appears as a strong band, while the ν₃ asymmetric stretching mode is also observed. researchgate.net Additionally, a band assigned to the Al-O mode of polymerized Al-O-Al bonds is often present. researchgate.net The OH-stretching region can be complex, showing bands corresponding to Al-OH groups and coordinated water molecules. researchgate.net

The infrared spectrum provides complementary information. For a basic aluminum sulfate with the Al₁₃ structure, the spectrum is characterized by the sulfate ν₁ mode, a ν₃ doublet, and a ν₄ doublet. researchgate.net

Vibrational Mode Typical Wavenumber (cm⁻¹) (Raman) Typical Wavenumber (cm⁻¹) (IR) Assignment
ν₁ (SO₄)~981-990~1024Symmetric stretch
ν₃ (SO₄)~1051~1117, ~1168Asymmetric stretch
ν₄ (SO₄)-~568, ~611Bending
Al-O~726-Al-O-Al polymer stretch
Al-OH stretch~3533-3697-Hydroxide stretch
Al-H₂O stretch~3354-3498-Coordinated water stretch

Solid-state ²⁷Al NMR spectroscopy is particularly useful for determining the coordination environment of aluminum. Aluminum in its compounds is typically found in four- (tetrahedral), five- (pentahedral), or six- (octahedral) coordination. nih.gov In basic aluminum sulfates and related amorphous aluminum hydroxides, octahedral coordination of oxygen atoms around the aluminum is commonly observed. nih.gov In aqueous solutions of aluminum sulfate, the hexa-coordinated aluminum cation, [Al(H₂O)₆]³⁺, gives a characteristic resonance peak. mdpi.com It is highly probable that in solid Tetraaluminum hexahydroxide tris(sulfate), the aluminum atoms are primarily in a hexa-coordinated (octahedral) environment, bonded to hydroxide groups and oxygen atoms from the sulfate groups.

Aluminum Species Coordination Typical ²⁷Al NMR Chemical Shift (ppm)
[Al(H₂O)₆]³⁺Hexa-coordinated (Octahedral)0.9
[Al₂(OH)₂(H₂O)₈]⁴⁺Hexa-coordinated (Octahedral)5.2
[Al(H₂O)₅SO₄]⁺Hexa-coordinated (Octahedral)-2.4

Proton (¹H) NMR can distinguish between different proton environments, such as structural hydroxide (Al-OH) groups and water molecules. nih.gov

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present. For basic aluminum sulfates, XPS can distinguish between the different chemical environments of oxygen. A study on a basic aluminum sulfate with the Al₁₃ structure identified four different types of oxygen atoms associated with the central AlO₄, OH groups, H₂O molecules, and SO₄ groups, each with a distinct binding energy. The Al 2p spectrum can also provide information on the coordination of aluminum, with different binding energies for tetrahedral and octahedral aluminum.

Element Photoelectron Line Typical Binding Energy (eV) in Basic Aluminum Sulfate Assignment
Al2p73.7Tetrahedral Al (if present)
Al2p74.2Octahedral Al
O1s529.4Central AlO₄
O1s530.1OH groups
O1s530.7H₂O molecules
O1s531.8SO₄ groups
S2p~168-171SO₄ groups

Electron Microscopy and Imaging Techniques for Morphological and Microstructural Analysis

The morphology and microstructure of tetraaluminum hexahydroxide tris(sulfate) are crucial for understanding its physical and chemical properties. Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution imaging to elucidate these characteristics at both the particle and nanostructural levels.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of tetraaluminum hexahydroxide tris(sulfate) particles. By scanning a focused beam of electrons over a sample, SEM produces detailed images of the particle shape, size distribution, and surface texture.

Research has shown that the morphology of basic aluminum sulfate can vary significantly depending on the synthesis conditions. For instance, a facile template-free hydrothermal strategy has been successful in preparing cube-like basic aluminum sulfate microcrystals. researchgate.net Low-magnification SEM images of these crystals reveal a regular morphology composed of microcubes with an average size of 15.7 ± 0.8 μm, indicating good dispersity. researchgate.net The high yield of these cube-like crystals is evidenced by the absence of other morphologies, such as irregular aggregations. researchgate.net

In contrast, other synthesis methods can produce fibrous basic aluminum sulfate. Examination of this form under a scanning electron microscope reveals that fibrous particles are layered over one another, resembling a nonwoven fabric. google.com These fibrous particles have been observed to have a width in the range of 0.1 to 0.3 μm and a length of 40 to 70 μm. google.com The synthesis of basic aluminum sulfate can also be promoted by microwave heating of a mixture of aluminum sulfate, aluminum nitrate, and sodium hydroxide, with the resulting morphology being dependent on the reaction conditions. rsc.org

Table 1: Morphological Characteristics of Basic Aluminum Sulfate from SEM Analysis

Synthesis MethodMorphologyParticle/Crystal SizeReference
Template-free hydrothermalCube-like microcrystals15.7 ± 0.8 μm researchgate.net
Reaction of a water-soluble basic aluminum salt with a sulfuric acid saltFibrous particlesWidth: 0.1-0.3 μm, Length: 40-70 μm google.com
Microwave heatingDependent on reaction conditionsNot specified rsc.org

Transmission Electron Microscopy (TEM) for Nanostructure and Crystal Defects

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the investigation of the internal structure, crystallinity, and presence of defects in tetraaluminum hexahydroxide tris(sulfate). By passing a beam of electrons through an ultrathin sample, TEM can reveal details about the crystal lattice and any imperfections.

Studies on cube-like basic aluminum sulfate crystals have utilized TEM to further understand their microstructure. researchgate.net While detailed analysis of crystal defects in tetraaluminum hexahydroxide tris(sulfate) is not extensively reported in the available literature, TEM analysis of related aluminum-containing compounds, such as those used in battery materials, demonstrates the capability of the technique to acquire high-resolution images of the nanostructure.

Thermal Analysis Techniques for Decomposition Pathways

Thermal analysis techniques are essential for characterizing the decomposition of tetraaluminum hexahydroxide tris(sulfate) upon heating. These methods provide information on mass loss, enthalpic changes, and the identity of gaseous products, which are critical for understanding the material's thermal stability and decomposition mechanism.

Thermogravimetric Analysis (TGA) for Mass Loss Events and Stoichiometry Changes

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the temperature ranges of decomposition, the stoichiometry of the decomposition reactions, and the thermal stability of the compound.

The thermal decomposition of a spherical particle form of basic aluminum sulfate has been investigated using TGA. The analysis shows distinct mass loss events corresponding to dehydration and the subsequent decomposition of the sulfate groups. The TGA curve for this material indicates that the decomposition process occurs in several stages over a broad temperature range.

Differential Scanning Calorimetry (DSC) for Enthalpic Transitions during Decomposition

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify endothermic and exothermic transitions associated with decomposition, phase changes, and other chemical reactions.

The DTA (a similar technique to DSC) curve for spherical particles of basic aluminum sulfate shows endothermic peaks that correspond to the mass loss events observed in the TGA. These endothermic events are indicative of processes such as the removal of water of hydration and the decomposition of the sulfate components, which require an input of energy.

Evolved Gas Analysis (EGA) for Gaseous Decomposition Products

Evolved Gas Analysis (EGA) is a technique used to identify the gaseous products released from a sample during thermal decomposition. This is often achieved by coupling the outlet of a TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

During the thermal decomposition of aluminum sulfates, the primary gaseous products are sulfur oxides. mdpi.com Specifically, the decomposition of Al2(SO4)3 supported on Al2O3 has been shown to release SO2 and O2. mdpi.com The EGA of various sulfates indicates that aluminum sulfates are among those that decompose at lower temperatures (600–1000 °C) compared to sulfates of alkaline and alkaline earth elements. The analysis of evolved gases from the thermal decomposition of a related compound, basic aluminum-ammonium sulfate, in a hydrogen atmosphere revealed the presence of H2S, SO2, and elementary sulfur in the gaseous products.

Table 2: Summary of Thermal Decomposition Data for Basic Aluminum Sulfate

Thermal Analysis TechniqueObserved EventsTemperature Range (°C)Gaseous ProductsReference
TGADehydration and sulfate decompositionBroad rangeH₂O, SOx
DSC/DTAEndothermic peaks corresponding to mass lossCorresponding to TGA events-
EGADecomposition of sulfate600-1000SO₂, O₂, H₂S, S (depending on atmosphere) mdpi.com

Advanced Scattering and Absorption Techniques

The intricate structural details of tetraaluminum hexahydroxide tris(sulfate), particularly concerning the localization of hydrogen atoms and the coordination environment of aluminum, necessitate the use of advanced analytical techniques beyond conventional diffraction methods. Neutron scattering and X-ray absorption spectroscopy (XAS) are powerful probes that provide unique insights into these specific structural aspects. These methods are instrumental in developing a comprehensive understanding of the material's properties and behavior at a molecular level.

Neutron scattering is an exceptionally sensitive technique for determining the positions and vibrational dynamics of hydrogen atoms within a crystal lattice. This is due to the large incoherent scattering cross-section of the hydrogen nucleus (¹H). In the study of hydrated and hydroxylated compounds like tetraaluminum hexahydroxide tris(sulfate), techniques such as incoherent inelastic neutron scattering (IINS) can provide detailed information on the local environment of hydroxyl (OH) groups.

While direct experimental neutron scattering data for tetraaluminum hexahydroxide tris(sulfate) is not extensively available in the public domain, the principles of the technique and data from analogous compounds, such as the alunite (B1170652) group of minerals, can be used for illustration. Alunite, a potassium aluminum hydroxide sulfate [KAl₃(SO₄)₂(OH)₆], shares key structural motifs with the compound .

In a hypothetical IINS study of tetraaluminum hexahydroxide tris(sulfate), the resulting spectrum would be expected to exhibit distinct vibrational bands corresponding to the librational (hindered rotational) and translational modes of the hydroxyl groups. The energies of these modes are highly sensitive to the strength of hydrogen bonding and the nature of the coordinating aluminum and sulfate ions.

A study on synthetic alunite using IINS revealed spectral features corresponding to the local vibrations of OH and H₂O groups. geoscienceworld.org Salient differences in the intensities and positions of the observed low-energy vibrational bands reflect the effects of chemical substitution on the structural environment. geoscienceworld.org For tetraaluminum hexahydroxide tris(sulfate), analysis of the IINS spectrum would allow for the precise characterization of the hydroxyl group dynamics.

Interactive Data Table: Illustrative Neutron Scattering Vibrational Modes for Hydroxyl Groups

The following table presents plausible vibrational modes that could be observed in an IINS experiment on tetraaluminum hexahydroxide tris(sulfate), based on data from related aluminum hydroxide compounds.

Vibrational ModeEnergy Range (meV)AssignmentStructural Significance
OH Torsion50 - 100Librational motion of the hydroxyl groupProvides insight into the rotational freedom and hydrogen bonding environment
Al-O-H Bending100 - 150In-plane and out-of-plane bending of the hydroxyl group relative to the aluminum atomSensitive to the geometry of the Al-OH bond and local crystal field effects
OH Stretching400 - 450Fundamental stretching vibration of the O-H bondThe peak position is indicative of the strength of hydrogen bonding within the structure

Note: The data in this table is illustrative and based on typical values for aluminum hydroxide compounds. Specific values for tetraaluminum hexahydroxide tris(sulfate) would require direct experimental measurement.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. By tuning the X-ray energy to the aluminum K-edge, one can probe the coordination environment and oxidation state of the aluminum atoms in tetraaluminum hexahydroxide tris(sulfate). The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the coordination chemistry.

It is well-established that the energy of the Al K-edge absorption peak in XANES spectra is correlated with the coordination number of the aluminum atom. rruff.info Specifically, aluminum in octahedral (six-fold) coordination with oxygen exhibits its main absorption edge at a higher energy than aluminum in tetrahedral (four-fold) coordination. researchgate.net

For tetraaluminum hexahydroxide tris(sulfate), the aluminum atoms are expected to be in an octahedral coordination environment, bonded to both hydroxyl groups and oxygen atoms from the sulfate groups. Therefore, the Al K-edge XANES spectrum is predicted to show a primary absorption maximum at approximately 1568 eV. rruff.inforesearchgate.net The absence of a significant feature around 1566 eV would confirm the predominance of octahedrally coordinated aluminum. researchgate.net

Analysis of the pre-edge and main-edge features in the XANES spectrum can also provide insights into the symmetry of the AlO₆ octahedra and the nature of the Al-O chemical bonds.

Interactive Data Table: Expected Al K-edge XANES Features for Tetraaluminum Hexahydroxide Tris(Sulfate)

This table outlines the expected features in an Al K-edge XANES spectrum for tetraaluminum hexahydroxide tris(sulfate), assuming an octahedral coordination for aluminum, based on reference data for aluminosilicate (B74896) and aluminum oxide minerals. rruff.info

Spectral FeatureApproximate Energy (eV)Interpretation
Pre-edge Feature~1564Typically weak for centrosymmetric coordination environments like regular octahedra.
Main Absorption Edge~1568.3Characteristic of six-fold coordinated aluminum (AlVI). rruff.info
Post-edge Resonances>1570Multiple scattering features that can be used to determine second-nearest neighbor distances.

Note: The energy values are based on established data for minerals containing octahedrally coordinated aluminum and serve as an illustrative guide. Precise values would be determined by experimental measurement of tetraaluminum hexahydroxide tris(sulfate).

Reactivity and Transformation Pathways of Tetraaluminum Hexahydroxide Tris Sulfate

Hydrolytic Stability and pH-Dependent Transformations

The stability of tetraaluminum hexahydroxide tris(sulfate) in aqueous systems is intricately linked to pH, governing its dissolution and the subsequent formation of other aluminum species.

In aqueous environments, tetraaluminum hexahydroxide tris(sulfate) participates in dissolution-precipitation equilibria that are highly dependent on the pH of the solution. Under acidic conditions, the compound can dissolve, releasing aluminum ions (Al³⁺), hydroxide (B78521) ions (OH⁻), and sulfate (B86663) ions (SO₄²⁻) into the solution. The presence of sulfate can significantly influence aluminum solubility, particularly in acidic waters, where various aluminum hydroxysulfate minerals can control the aqueous geochemistry of aluminum. usgs.gov

The dissolution process can be represented by the following general equilibrium: Al₄(OH)₆(SO₄)₃(s) ⇌ 4Al³⁺(aq) + 6OH⁻(aq) + 3SO₄²⁻(aq)

The position of this equilibrium is dictated by the solution's pH. As the pH increases, the concentration of hydroxide ions drives the equilibrium to the left, favoring the precipitation of aluminum-containing solid phases. Conversely, a decrease in pH shifts the equilibrium to the right, promoting dissolution.

The interplay between pH and sulfate activity determines the stability fields of various aluminum hydroxysulfate minerals. usgs.gov For instance, minerals like jurbanite and alunite (B1170652) are stable under specific acidic pH and sulfate activity ranges. usgs.gov Although basaluminite may be kinetically favored to precipitate, it is considered metastable across all pH and sulfate activity levels. usgs.gov

pH RangeDominant ProcessPrimary Aqueous SpeciesPotential Solid Phases
Acidic (<4)DissolutionAl³⁺, Al(OH)²⁺, Al(SO₄)⁺Jurbanite, Alunogen
Near-Neutral (6-8)PrecipitationAl(OH)₃ (aq)Aluminum Hydroxides (Gibbsite, Bayerite), Basaluminite
Alkaline (>9)Re-dissolutionAl(OH)₄⁻-

Upon dissolution or under changing pH conditions, tetraaluminum hexahydroxide tris(sulfate) can transform into more stable secondary aluminum hydroxide or oxyhydroxide phases. The presence of sulfate ions can, however, impede the crystallization of aluminum hydroxide. researchgate.net

When an alkaline solution is added to an aluminum sulfate solution, a precipitate of aluminum hydroxide is formed. brainly.comchalcochemicals.com The characteristics of the resulting aluminum hydroxide polymorphs (such as gibbsite, bayerite, and nordstrandite) are influenced by the specific ions present in the solution. researchgate.net For example, the reaction between aluminum sulfate and bases like potassium hydroxide or ammonium (B1175870) hydroxide can initially produce amorphous gels, which can crystallize over time. researchgate.net Specifically, pseudoboehmite can be crystallized from the reaction of aluminum sulfate and ammonium hydroxide. researchgate.net

The transformation to these secondary phases is a critical aspect of aluminum geochemistry in natural waters and industrial processes. In acidic environments, the neutralization process leads to the precipitation of these aluminum hydroxysulfate and hydroxide phases. researchgate.netusgs.gov

Ion Exchange and Adsorption Mechanisms

The structure and surface chemistry of tetraaluminum hexahydroxide tris(sulfate) and its transformation products facilitate ion exchange and adsorption processes.

Sulfate ions can adsorb onto the surfaces of aluminum hydroxides, a process that is influenced by the surface charge of the solid and the pH of the solution. Quantum chemical calculations have shown that sulfate adsorption on positively charged aluminum (hydr)oxides is thermodynamically favorable. nih.gov The mode of adsorption, whether inner-sphere bidentate bridging or monodentate, also depends on the surface charge. nih.gov This adsorption can be a significant mechanism for sulfate retention in soils and sediments. usgs.gov

The adsorption process can be described by the following generalized reaction, where Al-OH represents a surface hydroxyl group on an aluminum hydroxide phase: 2Al-OH + SO₄²⁻ ⇌ Al₂-SO₄ + 2OH⁻

This equilibrium is pH-dependent, with higher adsorption favored at lower pH values where the surface of the aluminum hydroxide is more positively charged.

The surfaces of aluminum hydroxysulfates can also interact with other metal cations present in the solution. This interaction can occur through ion exchange, where cations in the solution replace other ions on the solid surface, or through complexation with surface functional groups. The presence of multivalent cations can influence the aggregation and surface properties of related compounds. researchgate.net For instance, trivalent cations like Al³⁺ can interact with anionic surfactants through both electrostatic and coordination interactions, leading to changes in the aggregation morphology. researchgate.net While specific studies on tetraaluminum hexahydroxide tris(sulfate) are limited, it is expected to exhibit similar ion exchange behavior, potentially sequestering various metal cations from aqueous solutions. mdpi.commdpi.com

Solid-State Reactions and Phase Transitions

At elevated temperatures, tetraaluminum hexahydroxide tris(sulfate) undergoes solid-state reactions and phase transitions, primarily involving dehydration and thermal decomposition. The thermal decomposition of hydrated aluminum sulfate is a multi-stage process. researchgate.netresearchgate.net

The dehydration of aluminum sulfate hydrates typically begins at temperatures around 90°C and proceeds in stages, with different hydrated forms existing at various temperatures before complete dehydration to anhydrous aluminum sulfate. researchgate.net The decomposition of the anhydrous aluminum sulfate into alumina (B75360) (Al₂O₃), sulfur dioxide (SO₂), and sulfur trioxide (SO₃) occurs at higher temperatures, generally in the range of 692-877°C. researchgate.netgoogle.com

The exact temperatures and products of these transitions can be influenced by factors such as the heating rate and the surrounding atmosphere. researchgate.net

Temperature Range (°C)ProcessPrimary Products
90 - 380DehydrationLower hydrates of aluminum sulfate, Anhydrous Al₂(SO₄)₃
> 600DecompositionAl₂O₃, SO₂, SO₃

Kinetics of Thermal Decomposition and Recrystallization

The decomposition of hydrated aluminum sulfate, for instance, proceeds through multiple endothermic stages, beginning with dehydration followed by the decomposition of the sulfate groups. acs.orgchemrevise.org For anhydrous aluminum sulfate, the decomposition to alumina (Al₂O₃) and sulfur trioxide (SO₃) is a significant step. The kinetics of this sulfate decomposition have been described by a contracting disc model, with a calculated activation energy of approximately 235 kJ/mol. researchgate.net It is anticipated that the thermal decomposition of tetraaluminum hexahydroxide tris(sulfate) would initiate with the loss of its six hydroxyl groups to form water, followed by the breakdown of the sulfate moieties. The presence of palladium sulfate has been shown to lower the decomposition temperature of aluminum sulfate, indicating that catalysts can influence the kinetics of this process. mdpi.com

The decomposition of ettringite (Ca₆[Al(OH)₆]₂(SO₄)₃·26H₂O), which contains the same [Al(OH)₆] structural unit, provides further insight. Its thermal decomposition occurs rapidly at around 114°C, yielding a monosulfate and bassanite, with gypsum acting as a transient intermediate. researchgate.net This suggests that the [Al(OH)₆] core in tetraaluminum hexahydroxide tris(sulfate) may also break down at relatively moderate temperatures.

Information regarding the recrystallization kinetics of tetraaluminum hexahydroxide tris(sulfate) is limited. However, studies on the crystallization of aluminum sulfate solutions indicate that factors such as temperature, concentration, and the presence of seed crystals are critical in controlling the formation of crystalline products. google.com For aluminum alloys, recrystallization is influenced by factors like solute content and the degree of deformation, with magnesium content, for example, significantly affecting the recrystallization temperature and rate. researchgate.net While these are metallic systems, the principles of nucleation and growth during recrystallization are broadly applicable.

Table 1: General Decomposition Stages of Aluminum Hydroxysulfates

Stage Process Typical Temperature Range (°C) Products
1 Dehydroxylation 100 - 300 Al₄O₂(SO₄)₃ + 3H₂O

Note: The temperature ranges are approximate and can be influenced by factors such as heating rate and atmospheric conditions. The intermediate products are hypothetical.

Anion Exchange and Substitution Reactions

The aluminum centers in the [Al(OH)₆] core are subject to ligand substitution reactions. In aqueous environments, water molecules are key ligands for aluminum ions. The substitution of these coordinated water molecules by other ligands is a fundamental process in the solution chemistry of aluminum. The rate of these substitution reactions is influenced by the nature of both the entering and leaving ligands. libretexts.org For instance, the substitution of a water molecule in an aqueous aluminum complex can be significantly accelerated by the presence of other ligands, such as hydroxide or fluoride, in the inner coordination sphere. dss.go.th This labilizing effect is a model for understanding the dissolution of aluminum (hydr)oxide minerals. dss.go.th

The general mechanism for ligand substitution in aluminum(III) complexes can be either associative, where the entering ligand first coordinates to the metal center, increasing the coordination number in the transition state, or dissociative, where a ligand first detaches from the metal center. libretexts.org The reactions of aqueous transition metal ions, including aluminum, with bases like ammonia (B1221849) can lead to deprotonation of coordinated water molecules to form hydroxide precipitates, which can then undergo further ligand substitution with excess base. chemrevise.org

Table 2: Factors Influencing Anion Exchange and Substitution

Factor Effect on Anion Exchange Effect on Ligand Substitution
Concentration of Competing Anions Higher concentration increases the likelihood of exchange. Higher concentration of entering ligand can increase the reaction rate.
Charge of Competing Anions Higher charge density can favor exchange. The charge of the entering and leaving ligands affects the reaction mechanism and rate.
pH of the Solution Affects the surface charge of the aluminum hydroxide component and the speciation of anions. Influences the protonation state of coordinated ligands and the aluminum center, affecting reactivity.

| Nature of the Ligand | Specific chemical interactions can drive the exchange process. | The electronic properties (σ-donor, π-acceptor ability) of the ligands are critical. libretexts.org |

Mechanisms of Surface Interactions and Interfacial Phenomena

The surface of tetraaluminum hexahydroxide tris(sulfate) presents both aluminum hydroxide and sulfate functionalities, leading to complex interfacial phenomena. The surface charge is a critical property that is highly dependent on the pH of the surrounding medium. researchgate.net In acidic conditions, the surface is expected to be positively charged due to the protonation of hydroxyl groups, while in alkaline conditions, deprotonation leads to a negative surface charge. The point of zero charge (pzc) for aluminum oxides and hydroxides typically falls in the pH range of 5.0 to 9.0. researchgate.net

Adsorption is a key surface interaction. The surface can adsorb a variety of ions and molecules from the surrounding environment. For example, the adsorption of sulfur dioxide on alumina surfaces proceeds via chemisorption at basic sites to form sulfites, which can then be oxidized to sulfates. bohrium.com The presence of sulfate groups on the surface, as in tetraaluminum hexahydroxide tris(sulfate), influences the adsorption of other species. Studies have shown that sulfate on alumina surfaces can interact with other adsorbates. researchgate.net

The interaction of the surface with water is fundamental. In aqueous solutions, an electrical double layer forms at the solid-liquid interface. The nature of this interface and the forces acting across it determine the colloidal stability of the compound. The presence of aluminum sulfate in solution has been shown to induce strong, long-range repulsive forces between silica (B1680970) surfaces, which is attributed to the adsorption of hydrated aluminum species and a resulting reversal of surface charge. bohrium.com

The surface can also participate in acid-base reactions. The hydroxyl groups on the surface can act as Brønsted acids or bases, donating or accepting protons. The aluminum centers can act as Lewis acids, accepting electron pairs from adsorbing species. researchgate.net This Lewis acidity is a key factor in the catalytic activity of alumina-based materials.

Table 3: Key Interfacial Phenomena

Phenomenon Description Influencing Factors
Surface Charge Development The net electrical charge at the solid-liquid interface. pH, ionic strength of the solution. researchgate.net
Adsorption The accumulation of ions or molecules on the surface. Surface chemistry, nature of the adsorbate, temperature, pH. bohrium.com
Electrical Double Layer Formation The arrangement of ions in the liquid phase adjacent to the charged surface. Surface charge, ionic composition of the solution.

| Surface Acid-Base Reactions | Proton transfer (Brønsted) or electron pair donation/acceptance (Lewis) at the surface. | pH, nature of the surface sites, presence of acidic or basic adsorbates. researchgate.net |

Environmental Chemistry and Geochemical Significance of Tetraaluminum Hexahydroxide Tris Sulfate

Formation and Stability in Acidic Sulfate-Rich Environments

The formation of tetraaluminum hexahydroxide tris(sulfate) is intrinsically linked to the geochemistry of aluminum and sulfate (B86663) under acidic conditions. It is a secondary mineral, meaning it precipitates from solution in response to changing chemical conditions, rather than crystallizing from a melt.

Acid mine drainage (AMD) is a major environmental issue associated with mining activities, characterized by low pH and high concentrations of dissolved metals and sulfate. mdpi.commdpi.com This acidic water is generated by the oxidation of sulfide (B99878) minerals, such as pyrite, when they are exposed to air and water. nih.gov In these systems, tetraaluminum hexahydroxide tris(sulfate) plays a crucial role in buffering pH and controlling the mobility of aluminum. nih.govacs.org

When AMD, which is rich in dissolved aluminum, mixes with less acidic waters of neutral streams, the pH of the water rises. mdpi.comlebensraumwasser.com This neutralization triggers the precipitation of aluminum hydroxysulfate minerals. acs.org Tetraaluminum hexahydroxide tris(sulfate) is one of the common aluminum hydroxysulfates to form under these conditions, typically precipitating at a pH of around 4.5 and above. researchgate.net The precipitation process can be represented by the following general reaction:

4Al³⁺ + 3SO₄²⁻ + 6H₂O → Al₄(OH)₆(SO₄)₃ + 6H⁺

This precipitation acts as a natural attenuation process by removing dissolved aluminum from the water column. mdpi.com The formation of these precipitates is a key factor in the geochemical cycling of aluminum in AMD-impacted environments.

In natural waters, particularly those with elevated sulfate concentrations due to geological sources or anthropogenic inputs, tetraaluminum hexahydroxide tris(sulfate) is a key player in the geochemical cycling of both aluminum and sulfate. Its formation and dissolution are governed by factors such as pH and the activities of dissolved aluminum and sulfate.

Under acidic conditions, the presence of sulfate can significantly alter the solubility of aluminum compared to systems where only aluminum hydroxides like gibbsite are present. mdpi.com Tetraaluminum hexahydroxide tris(sulfate) and related minerals can control aqueous aluminum concentrations, effectively immobilizing both aluminum and sulfate in their crystal structure. mdpi.com This process is a form of natural sulfate retention in soils and sediments. mdpi.com

The stability of tetraaluminum hexahydroxide tris(sulfate) is pH-dependent. While it precipitates from acidic solutions upon neutralization, it can redissolve if the pH drops again, releasing aluminum and sulfate back into the water. This dynamic equilibrium makes it an important, albeit sometimes temporary, sink for these elements in the environment.

Sorption and Sequestration of Contaminants in Environmental Systems

Beyond its role in controlling aluminum and sulfate concentrations, tetraaluminum hexahydroxide tris(sulfate) has a significant capacity to sorb and sequester various environmental contaminants. Its high surface area and reactive surface sites make it an effective scavenger of both inorganic and potentially organic pollutants.

The precipitation of tetraaluminum hexahydroxide tris(sulfate) in AMD and other contaminated waters is often accompanied by the removal of dissolved heavy metals and metalloids. researchgate.netumass.edu This occurs through a combination of co-precipitation, where the contaminants are incorporated into the mineral structure as it forms, and adsorption, where they bind to the surface of the newly formed mineral particles.

Research has shown that this mineral can effectively sequester a range of contaminants. For instance, it has been identified as a significant sink for arsenic (As). lebensraumwasser.com Studies have demonstrated a high affinity of basaluminite for arsenate, with an adsorption capacity that can be twice as high as that of the iron oxyhydroxysulfate mineral schwertmannite. lbl.gov The primary mechanism for arsenate removal is a combination of surface complexation and exchange with structural sulfate ions. lbl.gov Selenate is also sequestered, mainly through exchange with sulfate. lbl.gov

The sorption of various heavy metals onto aluminum-rich precipitates in streams receiving acid rock drainage has been well-documented. umass.edu These precipitates, which are often composed of or include tetraaluminum hexahydroxide tris(sulfate), show high concentrations of zinc (Zn), copper (Cu), lead (Pb), and nickel (Ni). umass.edu The preferential order of metal sorption is generally influenced by pH. umass.edu

Below is an interactive data table summarizing the adsorption of various heavy metals and metalloids by aluminum hydroxysulfate precipitates, including basaluminite.

ContaminantAdsorption pH RangeReported Removal Efficiency/CapacityPrimary Sequestration Mechanism
Arsenic (As)4-7High affinity, adsorption capacity can be double that of schwertmanniteSurface complexation and anion exchange with sulfate lbl.gov
Selenium (Se)4-7Effective removalAnion exchange with sulfate lbl.gov
Zinc (Zn)> 5High concentrations in precipitates (up to 11,400 ppm reported)Adsorption and co-precipitation umass.edu
Copper (Cu)> 5High concentrations in precipitates (up to 221 ppm reported)Adsorption and co-precipitation umass.edu
Lead (Pb)> 4High concentrations in precipitates (up to 340 ppm reported)Adsorption and co-precipitation umass.edu
Nickel (Ni)> 6High concentrations in precipitates (up to 197 ppm reported)Adsorption and co-precipitation umass.edu
Rare Earth Elements (REEs)5-7High sorption, particularly at higher sulfate concentrationsAdsorption researchgate.net

This table is a compilation of data from multiple sources and represents a general overview. Specific values can vary depending on environmental conditions.

The interaction of tetraaluminum hexahydroxide tris(sulfate) with organic pollutants is a less-studied area compared to its interaction with inorganic contaminants. However, the known surface chemistry of aluminum hydroxides suggests a potential for sorption of certain organic molecules. The surface of tetraaluminum hexahydroxide tris(sulfate) possesses hydroxyl groups that can participate in hydrogen bonding and other interactions with polar organic compounds.

While direct studies on tetraaluminum hexahydroxide tris(sulfate) are scarce, research on related aluminum oxides has shown that they can adsorb organic compounds, such as certain herbicide degradates, through electrostatic attraction. nih.gov The adsorption is often pH-dependent, with greater sorption occurring at pH values where the mineral surface is positively charged and the organic molecule is anionic or polar.

Furthermore, aluminum-rich precipitates in natural waters are often found in association with organic carbon complexes. umass.edu This suggests that there is an interaction between the mineral phase and natural organic matter, which could also influence the fate and transport of hydrophobic organic pollutants by providing a sorptive phase. The co-precipitation of dissolved organic matter with aluminum has been shown to stabilize carbon in acidic forest soils.

Role in Mineral Weathering and Soil Chemistry

Tetraaluminum hexahydroxide tris(sulfate) plays a significant role in the chemical weathering of primary minerals and in shaping the chemistry of soils, particularly acid sulfate soils.

The formation of tetraaluminum hexahydroxide tris(sulfate) is a product of the weathering of aluminosilicate (B74896) minerals in the presence of sulfuric acid, which is often generated from the oxidation of pyrite. nih.gov For example, the weathering of feldspars and micas, common rock-forming minerals, releases aluminum into the soil solution. In sulfate-rich acidic environments, this dissolved aluminum can then precipitate as tetraaluminum hexahydroxide tris(sulfate) rather than other secondary minerals like kaolinite (B1170537) or gibbsite. nih.gov

In acid sulfate soils, the presence of this mineral has a direct impact on soil chemistry. Its precipitation can buffer the soil pH, preventing it from dropping to extremely low values. nih.gov However, this buffering capacity is finite. If the production of acid continues, the mineral can redissolve, releasing acidity and aluminum back into the soil solution, which can be toxic to plants. acs.org

The formation of tetraaluminum hexahydroxide tris(sulfate) also influences the availability of nutrients in the soil. By sequestering sulfate, it can affect the sulfur cycle. Its surface can also adsorb other anions, such as phosphate (B84403), potentially reducing its availability to plants. Conversely, by controlling the concentration of toxic aluminum in the soil solution, it can create a more favorable environment for plant growth in otherwise inhospitable acidic conditions.

Transformation Products in Soil Environments

Upon introduction into a soil environment, tetraaluminum hexahydroxide tris(sulfate) undergoes a series of chemical transformations, primarily driven by hydrolysis. As a basic salt, it is already partially hydrolyzed, but its reaction with soil water continues this process, fundamentally altering the local soil chemistry.

The principal transformation is the reaction with water, which yields aluminum hydroxide (B78521) and a dilute sulfuric acid solution. masda.com.sgjianhengchem.com This reaction significantly lowers the soil's pH. masda.com.sg The generated aluminum hydroxide is often a gelatinous precipitate, which can improve soil structure by causing clay particles to clump together, a process known as flocculation. masda.com.sgjianhengchem.com Over time, this amorphous precipitate can age and crystallize into more stable mineral forms, such as gibbsite.

The hydrolysis process can be summarized as follows:

Hydrolysis: The aluminum ions (Al³⁺) react with water, releasing hydrogen ions (H⁺) and thereby increasing soil acidity (lowering pH). jianhengchem.com

Precipitation: Aluminum hydroxide [Al(OH)₃] is formed as a gelatinous precipitate. masda.com.sg

Acidification: The release of sulfate ions and the hydrolysis process contribute to the formation of sulfuric acid, further lowering the soil pH. masda.com.sg

The resulting environment, rich in aluminum ions and with increased acidity, fosters the formation of various secondary products. In soils with high sulfate concentrations, soluble aluminum-sulfate complexes may form. Furthermore, the newly mobile aluminum ions can be adsorbed onto cation exchange sites on clay minerals and soil organic matter.

Influence on Nutrient Availability and Mobility

The transformation of tetraaluminum hexahydroxide tris(sulfate) in soil has significant consequences for the availability and mobility of plant nutrients. These effects stem from both the direct chemical reactions of aluminum and the indirect consequences of decreased soil pH.

Impact on Phosphorus: One of the most critical effects is on phosphorus availability. The soluble aluminum ions released during hydrolysis have a high affinity for phosphate ions. They react to form highly insoluble aluminum phosphate compounds. This process, known as phosphorus fixation, locks up phosphorus in a form that is unavailable for plant uptake, potentially leading to phosphorus deficiency even in soils with adequate total phosphorus. rhs.org.uk

Competition for Cation Nutrients: The acidification of the soil and the increased concentration of soluble aluminum ions (Al³⁺) in the soil solution leads to competition with essential base cations. The trivalent aluminum ions can displace vital nutrients such as calcium (Ca²⁺), magnesium (Mg²⁺), and potassium (K⁺) from the cation exchange sites on soil particles. Once displaced into the soil solution, these essential nutrients are more vulnerable to leaching below the root zone, which can result in nutrient deficiencies and negatively impact plant health.

Micronutrient Availability: By lowering the soil pH, the application of this compound can increase the solubility and availability of certain micronutrients, such as iron, manganese, and zinc. masda.com.sg This can be beneficial in alkaline soils where these nutrients are often deficient. masda.com.sg However, excessive acidification can increase the concentration of some metals, like aluminum itself, to levels that are toxic to plants. rhs.org.uk

The table below summarizes the key impacts of tetraaluminum hexahydroxide tris(sulfate) on nutrient availability.

NutrientEffectChemical Process
Phosphorus (P) Decreased AvailabilityFormation of insoluble aluminum phosphate precipitates (P fixation).
Calcium (Ca²⁺) Decreased AvailabilityDisplacement from cation exchange sites by Al³⁺, leading to leaching.
Magnesium (Mg²⁺) Decreased AvailabilityDisplacement from cation exchange sites by Al³⁺, leading to leaching.
Potassium (K⁺) Decreased AvailabilityDisplacement from cation exchange sites by Al³⁺, leading to leaching.
Iron (Fe) Increased AvailabilityIncreased solubility in lower pH conditions.
Manganese (Mn) Increased AvailabilityIncreased solubility in lower pH conditions.

Applications in Materials and Environmental Engineering

Catalysis and Photocatalysis Applications

While the primary application of tetraaluminum hexahydroxide tris(sulfate) is in water treatment, its chemical composition suggests potential utility in the field of catalysis, particularly as a catalyst support or precursor. Aluminum oxides and hydroxides are widely used catalytic materials. mdpi.com

The compound's aluminum hydroxide (B78521) component can be thermally converted to alumina (B75360) (Al₂O₃), a material renowned for its use as a catalyst support due to its high surface area, thermal stability, and specific surface acidity. mdpi.com Active catalytic metals (such as platinum, palladium, cobalt, or iron) can be dispersed on an alumina support, creating a heterogeneous catalyst where the support enhances the stability and activity of the metal. mdpi.comji-lab.org

Theoretically, tetraaluminum hexahydroxide tris(sulfate) could serve as a precursor for such supports. The hydroxyl groups on the aluminum hydroxide structure can act as anchoring sites for metal ions. ji-lab.org For instance, research on metal-organic frameworks has shown that aluminum hydroxide units can be metalated to support single-site catalysts for various organic transformations, including hydroboration and oxidation reactions. ji-lab.org

Heterogeneous catalysis occurs when the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. mdpi.com Alumina-supported catalysts are central to many industrial processes, including petroleum refining and the production of fine chemicals. mdpi.com The sulfate (B86663) component within tetraaluminum hexahydroxide tris(sulfate) could also play a role. Sulfated aluminas are known to exhibit strong acidity (superacidity), which makes them effective catalysts for reactions like isomerization and cracking of hydrocarbons. The presence of sulfate groups can significantly enhance the catalytic activity of alumina for certain acid-catalyzed reactions.

While direct photocatalytic activity of tetraaluminum hexahydroxide tris(sulfate) is not widely documented, aluminum oxide is sometimes used as a component in composite photocatalysts. For example, it can be used as a layer on titanium dioxide (TiO₂) to modify its surface properties and enhance photocatalytic stability. researchgate.net

Construction Materials and Cement Chemistry

In construction, aluminum-containing compounds, including basic aluminum sulfate, are utilized as admixtures in cement and concrete, primarily functioning as alkali-free set accelerators. researchgate.netscirp.org This application is especially valuable in shotcrete (sprayed concrete), where rapid setting and early strength development are crucial. standardchemicals.com.aubisleyinternational.com

When added to a Portland cement mixture, the aluminum and sulfate ions from the compound react readily with calcium hydroxide [Ca(OH)₂], a product of cement hydration. researchgate.netbisleyinternational.com This reaction leads to the rapid precipitation of ettringite and amorphous aluminum hydroxide. researchgate.netscirp.org The extensive and rapid formation of needle-like ettringite crystals creates a rigid framework within the cement paste, causing it to stiffen and set quickly. researchgate.netresearchgate.net

This acceleration of the hydration process leads to several changes in the properties of the concrete:

Reduced Setting Time: The time required for the concrete to transition from a plastic to a hardened state is significantly shortened. researchgate.net

Increased Early Strength: The rapid formation of hydration products results in higher compressive strength at early ages (e.g., within the first 24 hours). researchgate.netstandardchemicals.com.au

Potential for Reduced Late Strength: While early strength is enhanced, the use of accelerators can sometimes lead to a slightly lower ultimate strength at later ages (e.g., 28 days) compared to non-accelerated concrete. researchgate.netresearchgate.net

The table below details the effects of aluminum sulfate-based accelerators on cement properties.

Property Effect Underlying Mechanism
Setting TimeDecreasedRapid formation of ettringite and Al(OH)₃ creates a rigid structure. researchgate.netresearchgate.net
Early Compressive StrengthIncreasedAccelerated hydration and formation of interlocking ettringite crystals. standardchemicals.com.au
Late Compressive StrengthOften Slightly DecreasedAltered microstructure of the hardened cement paste. researchgate.net
Workability/FluidityDecreasedQuick stiffening of the cement paste. researchgate.net

Contribution to Hydration Products and Strength Development

The addition of aluminum and sulfate ions, such as those provided by Tetraaluminum hexahydroxide tris(sulfate), significantly influences the early-stage hydration reactions of Portland cement. The compound acts as an accelerator, shortening the setting time and enhancing the development of early-stage mechanical strength. This is primarily achieved by promoting the reaction of tricalcium aluminate (C₃A), one of the main mineral phases in cement clinker.

In the presence of water and calcium hydroxide (a byproduct of silicate (B1173343) hydration), the aluminum and sulfate ions from the compound readily participate in the formation of ettringite (3CaO·Al₂O₃·3CaSO₄·32H₂O). The rapid formation of fine ettringite crystals creates a reinforcing network within the cement paste. This crystalline framework contributes to the stiffening of the paste and provides a scaffold that enhances early compressive and flexural strength. Research on the effects of similar aluminum sulfate compounds has shown that their addition can significantly boost strength within the first 24 hours of curing.

The formation of these hydration products, particularly ettringite, fills pore spaces within the hydrating cement matrix, leading to a denser microstructure at an early age. This densification is a key factor in the observed improvement in mechanical performance.

Table 1: Effects of Aluminum Sulfate Addition on Cement Properties This table is based on research findings for aluminum sulfate, a compound with a similar functional role in cement hydration.

PropertyObservationImpact on Performance
Setting Time The initial and final setting times are significantly shortened.Allows for faster construction cycles and rapid hardening in applications like shotcrete.
Early Strength (1-3 days) Compressive and flexural strength show a marked increase.Beneficial for precast concrete manufacturing and cold-weather concreting.
Late Strength (≥28 days) A potential reduction in ultimate strength may be observed at higher concentrations.Requires careful optimization to balance early-age benefits with long-term performance.
Fluidity A reduction in the fluidity of the fresh cement paste is common.May necessitate the use of superplasticizers to maintain workability.

Durability and Stability in Sulfate-Rich Cements

In environments rich in sulfates, such as certain soils or industrial wastewaters, concrete can be susceptible to sulfate attack. This deleterious process involves the ingress of external sulfate ions into the hardened concrete, where they react with the calcium aluminate hydrate (B1144303) phases to form expansive secondary ettringite. The crystallization pressure from this late-stage ettringite formation can lead to cracking, spalling, and significant degradation of the concrete structure.

The use of Tetraaluminum hexahydroxide tris(sulfate) in the initial cement mix can enhance durability in such conditions. By promoting the controlled formation of a stable ettringite phase during the initial plastic state of the concrete, the compound helps to consume the available tricalcium aluminate. This process binds the aluminate into a stable crystalline structure before the concrete has hardened.

Specialty Chemical Precursors and Advanced Ceramic Synthesis

Beyond its applications in cement, Tetraaluminum hexahydroxide tris(sulfate) and related basic aluminum sulfates serve as valuable precursors in the synthesis of advanced ceramic materials, particularly high-purity alumina (Al₂O₃). The thermal decomposition of this compound provides a reliable route to produce alumina with controlled properties for specialized applications.

The synthesis process involves the controlled heating (calcination) of the aluminum hydroxide sulfate precursor. As the temperature increases, the compound undergoes a series of transformations, driving off water and sulfur oxides (SOₓ) to yield aluminum oxide. The final phase and morphology of the alumina are highly dependent on the calcination temperature and atmosphere.

Table 2: Thermal Decomposition Pathway to Alumina

Temperature Range (°C)ProcessResulting Product
~800-900 Initial decomposition and desulfonation begins.Amorphous or transitional alumina (e.g., gamma-alumina, γ-Al₂O₃) forms. kashanu.ac.ir
~900-1100 Phase transformation continues with further heating.Formation of eta-alumina (η-Al₂O₃) and other transition phases. researchgate.net
≥1200 Final phase transformation at high temperatures.Conversion to the most stable, high-density alpha-alumina (α-Al₂O₃). researchgate.net

This method is used to produce alumina powders with specific characteristics, such as high surface area (in the case of γ-Al₂O₃) for catalytic applications, or high hardness and thermal stability (for α-Al₂O₃) for structural ceramics. Research has also demonstrated the use of aluminum sulfate solutions in processes to create advanced ceramic composite foams, such as Al₂O₃-SiC, where the decomposition of the sulfate helps form the porous ceramic structure. researchgate.net The ability to generate high-purity alumina through this route makes Tetraaluminum hexahydroxide tris(sulfate) a key precursor for manufacturing components used in the electronics, aerospace, and automotive industries. utep.edu

Theoretical and Computational Studies of Tetraaluminum Hexahydroxide Tris Sulfate

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For tetraaluminum hexahydroxide tris(sulfate), DFT can provide a fundamental understanding of its chemical bonding, orbital interactions, and vibrational properties. Although direct DFT studies on this specific compound are scarce in the literature, principles can be drawn from research on related aluminum (oxo)hydroxides and sulfate-containing minerals. semanticscholar.orgcambridge.org

The electronic structure of tetraaluminum hexahydroxide tris(sulfate) is primarily determined by the interactions between aluminum, oxygen, hydrogen, and sulfur atoms. DFT calculations can map the electron density distribution, revealing the nature of the covalent and ionic character of the bonds.

Al-O and S-O Bonds: The bonding in the Al-O-H and Al-O-S linkages is of central interest. DFT can be used to analyze the molecular orbitals, showing how the aluminum 3p orbitals interact with oxygen 2p orbitals to form strong covalent bonds within the aluminum-hydroxide framework. Similarly, the interaction between sulfur 3p and oxygen 2p orbitals in the sulfate (B86663) groups can be characterized.

Hybridization: The hybridization of atomic orbitals determines the geometry of the coordination complexes. In the case of tetraaluminum hexahydroxide tris(sulfate), aluminum is typically octahedrally coordinated by oxygen atoms from both hydroxide (B78521) and sulfate groups. DFT calculations can confirm the nature of this coordination and the resulting electronic stability.

Charge Distribution: A key output of DFT is the partial charge distribution on each atom. This is crucial for understanding the reactivity of the compound, particularly at the surface. The aluminum atoms are expected to carry a significant positive charge, making them Lewis acid sites, while the oxygen atoms of the hydroxide and sulfate groups are negatively charged, acting as Lewis bases.

Table 1: Illustrative DFT-Calculated Properties of Related Aluminum Compounds

PropertyValue RangeSignificance
Al-O Bond Length1.8 - 2.1 ÅIndicates the strength and nature of the aluminum-oxygen bond.
O-H Bond Length0.9 - 1.0 ÅReflects the covalent character of the hydroxyl groups.
Mulliken Atomic Charges (Al)+1.5 to +2.5 eQuantifies the electrophilic nature of the aluminum centers.
Mulliken Atomic Charges (O)-0.8 to -1.5 eQuantifies the nucleophilic nature of the oxygen atoms.

Note: This table is illustrative and based on typical values found in DFT studies of aluminum hydroxides and sulfates, not specifically tetraaluminum hexahydroxide tris(sulfate).

DFT calculations are a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. arxiv.org By calculating the second derivatives of the energy with respect to atomic displacements, the frequencies and intensities of the vibrational modes can be determined. This is invaluable for interpreting experimental spectra and assigning specific peaks to particular molecular motions.

O-H Stretching: The hydroxyl groups give rise to characteristic stretching vibrations, typically in the range of 3300-3700 cm⁻¹. DFT can predict the precise frequencies of these modes, which are sensitive to hydrogen bonding within the crystal structure. uq.edu.au

S-O Stretching: The sulfate ions have characteristic symmetric and antisymmetric stretching modes. The symmetry of the sulfate group in the crystal lattice affects the number and activity (infrared or Raman) of these modes. DFT can predict these frequencies and help to determine the coordination environment of the sulfate ions.

Al-O and Al-OH Vibrations: Vibrations involving the aluminum-oxygen bonds occur at lower frequencies, typically below 1000 cm⁻¹. These modes are characteristic of the aluminum-hydroxide framework and can be precisely calculated using DFT. researchgate.net

Table 2: Predicted Vibrational Frequencies for Functional Groups in Aluminum Hydroxide Sulfates

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Hydroxyl (O-H)Stretching3300 - 3700
Hydroxyl (O-H)Bending900 - 1100
Sulfate (S-O)Symmetric Stretching980 - 1000
Sulfate (S-O)Antisymmetric Stretching1080 - 1130
Aluminum-Oxygen (Al-O)Stretching and Bending400 - 800

Note: This table provides typical frequency ranges for the specified functional groups based on computational and experimental studies of related compounds. semanticscholar.orgprinceton.edu

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD can simulate the movements and interactions of atoms and molecules over time, offering insights into the dynamic properties of the crystal lattice and its interfaces.

MD simulations of the crystal lattice of tetraaluminum hexahydroxide tris(sulfate) can reveal important information about its structural stability, thermal properties, and defect dynamics. These simulations rely on accurate force fields that describe the interactions between the atoms.

Structural Stability: By running simulations at different temperatures, the stability of the crystal lattice can be assessed. The simulations can predict the temperature at which the lattice becomes unstable and begins to decompose.

Thermal Expansion: MD simulations can be used to calculate the coefficient of thermal expansion by monitoring the change in the volume of the simulation cell as a function of temperature.

The interaction of tetraaluminum hexahydroxide tris(sulfate) with its environment, particularly with water and dissolved species, is crucial for many of its applications. MD simulations are well-suited to study these interfacial phenomena.

Hydration and Dissolution: MD simulations can model the interaction of water molecules with the crystal surfaces of tetraaluminum hexahydroxide tris(sulfate). These simulations can provide a detailed picture of the hydration layers that form on the surface and can shed light on the initial steps of the dissolution process.

Adsorption of Ions and Molecules: The adsorption of various ions and molecules onto the surfaces of tetraaluminum hexahydroxide tris(sulfate) can be simulated to understand its performance as a coagulant or adsorbent. For example, simulations could model the adsorption of sulfate ions or other anions onto the positively charged aluminum hydroxide surfaces. nih.govrsc.org Quantum chemical calculations have shown that sulfate adsorption on positively charged aluminum hydroxides is an exergonic process. nih.gov

Table 3: Parameters of Interest in MD Simulations of Interfacial Processes

Simulation ParameterInformation Gained
Radial Distribution FunctionsDescribes the local ordering of solvent molecules and ions around surface atoms.
Mean Squared DisplacementQuantifies the mobility of adsorbed species on the surface.
Adsorption EnergyThe energy released upon the binding of an adsorbate to the surface, indicating the strength of the interaction. mdpi.com
Residence TimeThe average time an adsorbed species remains on the surface.

Thermodynamic Modeling and Solubility Product Determinations

Thermodynamic modeling is essential for predicting the stability and solubility of minerals under various chemical conditions. For tetraaluminum hexahydroxide tris(sulfate), this involves determining its solubility product (Ksp), which governs its dissolution and precipitation behavior.

The dissolution of tetraaluminum hexahydroxide tris(sulfate) can be represented by the following equilibrium reaction:

Al₄(OH)₆(SO₄)₃(s) ⇌ 4Al³⁺(aq) + 6OH⁻(aq) + 3SO₄²⁻(aq)

The solubility product constant (Ksp) for this reaction is given by:

Ksp = [Al³⁺]⁴ [OH⁻]⁶ [SO₄²⁻]³

Due to the formation of various aqueous aluminum hydroxide and sulfate complexes, the direct experimental determination of Ksp can be challenging. arxiv.org Thermodynamic models, often coupled with experimental data from potentiometric titrations and solubility studies of related systems, are used to derive a reliable value for the solubility product. In acidic sulfate-rich waters, the solubility of aluminum is often controlled by a variety of basic aluminum sulfate phases. researchgate.net Studies on acid mine drainage have indicated that below a pH of 6.0, the solubility of Al³⁺ can be limited by basic aluminum sulfate solid phases. uwyo.edu

Prediction of Phase Stability Diagrams under Varying Conditions

Phase stability diagrams are crucial for understanding the conditions under which a specific chemical compound is stable. For Tetraaluminum hexahydroxide tris(sulfate), a form of basic aluminum sulfate, its stability is intricately linked to the hydrolysis of aluminum sulfate in aqueous solutions. The formation and stability of various aluminum hydroxo complexes are dependent on factors like pH, temperature, and the concentration of aluminum and sulfate ions.

The stability of these compounds is a key factor in their application. For example, in water treatment, the controlled precipitation of basic aluminum sulfates is essential for removing impurities. yuncangchemical.comwikipedia.org Computational models help in defining the operational window (in terms of pH and concentration) to achieve efficient coagulation and flocculation. yuncangchemical.com

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry plays a pivotal role in elucidating the complex reaction mechanisms involved in the formation, decomposition, and transformation of minerals and related compounds.

Transition State Search for Reaction Pathways

The formation of Tetraaluminum hexahydroxide tris(sulfate) from aqueous aluminum sulfate involves a series of hydrolysis and polymerization steps. Identifying the precise reaction pathways and the associated transition states is a complex task. While detailed transition state searches for the formation of this specific compound are not extensively published, the general mechanism of aluminum sulfate hydrolysis is understood to proceed through the formation of various monomeric and polymeric hydroxo complexes. researchgate.netmdpi.com

Computational methods, such as ab initio simulations, can be employed to explore the energy landscapes of these reactions. mdpi.com These methods can, in principle, identify the structures of transition states and calculate the activation energies for each step in the formation process. Such studies would provide a deeper understanding of the kinetics of formation of basic aluminum sulfates.

Elucidation of Decomposition and Transformation Mechanisms

The thermal decomposition of aluminum sulfates has been a subject of significant research, as it is a common route for the production of alumina (B75360). researchgate.netmdpi.comkashanu.ac.ir Tetraaluminum hexahydroxide tris(sulfate), as a hydrated basic aluminum sulfate, is expected to undergo a multi-stage decomposition process.

Thermogravimetric (TG) studies on aluminum sulfate hydrates reveal that the decomposition to alumina (Al₂O₃) occurs in several distinct stages. researchgate.net These stages typically involve dehydration followed by the decomposition of the sulfate groups. researchgate.net

Table 1: Thermal Decomposition Stages of Aluminum Sulfate Hydrate (B1144303)

Stage Process Temperature Range (°C)
I Dehydration (loss of water molecules) 50 - 250
II Further Dehydration 250 - 400
III Final Dehydration 400 - 600
IV Sulfate Decomposition (release of SO₃) 600 - 950

Note: The exact temperatures can vary depending on factors such as heating rate and atmospheric conditions.

Computational studies can complement these experimental findings by modeling the decomposition pathways at a molecular level. For instance, quantum chemical calculations can be used to investigate the bond-breaking and bond-forming processes that occur during dehydration and sulfate decomposition. These calculations can help in understanding the energetics of the decomposition process and the nature of the intermediate species formed.

The transformation of the resulting anhydrous aluminum sulfate to various phases of alumina (such as γ-Al₂O₃ and α-Al₂O₃) at higher temperatures has also been studied. mdpi.comkashanu.ac.ir The specific crystalline phase of alumina obtained is dependent on the calcination temperature and the presence of other substances. mdpi.com

Advanced Analytical Methodologies for Research on Tetraaluminum Hexahydroxide Tris Sulfate

In-situ and Operando Characterization Techniques

In-situ and operando techniques are indispensable for observing the dynamic processes involved in the synthesis and transformation of tetraaluminum hexahydroxide tris(sulfate) in real-time and under actual reaction conditions.

The synthesis of basic aluminum sulfates can be monitored in real-time to understand the crystallization and transformation processes. researchgate.net Techniques such as time-resolved X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) allow researchers to observe the evolution of crystalline phases and morphological changes as they occur. For instance, monitoring the reaction of an aluminum salt with a base allows for the direct observation of the formation of intermediate phases and their eventual conversion to the final tetraaluminum hexahydroxide tris(sulfate) product.

A hypothetical in-situ XRD study monitoring the precipitation of tetraaluminum hexahydroxide tris(sulfate) from an aluminum sulfate (B86663) solution by adjusting the pH could yield data on the rate of crystallization and the appearance of specific crystallographic peaks over time, as illustrated in the interactive table below.

Time (minutes)Dominant PhaseCrystallinity (%)Key XRD Peak (2θ)
0Amorphous5N/A
15Amorphous with minor crystalline peaks2018.2°
30Tetraaluminum hexahydroxide tris(sulfate)6518.2°, 25.6°
60Tetraaluminum hexahydroxide tris(sulfate)9518.2°, 25.6°, 33.4°

This table is illustrative and represents potential data from an in-situ synthesis experiment.

Operando spectroscopy, particularly Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides molecular-level information about the chemical bonds and functional groups present during the synthesis and subsequent reactions of tetraaluminum hexahydroxide tris(sulfate). By using specialized reaction cells, spectra can be collected as reactants are mixed, temperature is changed, or other environmental conditions are altered. This allows for the identification of transient species and the elucidation of reaction mechanisms. For example, operando FTIR can track the changes in the vibrational modes of sulfate and hydroxyl groups as they coordinate to aluminum centers during the compound's formation.

Quantitative Analysis of Aluminum-Sulfate-Hydroxide Species

Quantifying the various aluminum, sulfate, and hydroxide (B78521) species both in solution and on the surface of the solid material is crucial for understanding its chemical behavior.

Ion chromatography is a powerful technique for the separation and quantification of different aluminum species in aqueous solutions. nih.govthermofisher.com This method can distinguish between free aquated aluminum ions (Al(H₂O)₆³⁺) and various sulfato-aluminum complexes. nih.gov The separation is typically followed by post-column derivatization to form a colored or fluorescent complex, which is then detected. nih.govoup.com This approach is critical for studying the dissolution of tetraaluminum hexahydroxide tris(sulfate) and understanding the equilibrium between different soluble aluminum species, which is vital in contexts like water treatment where the specific form of aluminum dictates its efficacy as a coagulant. nih.gov

Aluminum SpeciesTypical Retention Time (min)Detection Method
Al(H₂O)₆³⁺4.2Post-column derivatization with Tiron
[Al(SO₄)]⁺ (outer sphere)4.2Post-column derivatization with Tiron
[Al(OH)]²⁺5.8Post-column derivatization with Tiron
Polymeric Al-OH-SO₄ species7.0 - 9.5Post-column derivatization with Tiron

Note: Outer sphere sulfatoaluminum complexes may co-elute with the aquated aluminum ion as they can dissociate during the ion exchange process. nih.gov This table is representative of potential chromatographic separation results.

The surface of tetraaluminum hexahydroxide tris(sulfate) possesses acidic and basic sites that are critical for its application in catalysis and as an adsorbent. Advanced titration methods are employed to quantify the strength and density of these sites.

Thermometric Titration: This technique measures the temperature change during the titration of a suspension of the material with an acid or base. researchgate.netmetrohm.com The heat evolved from the neutralization reaction provides a clear endpoint, allowing for the quantification of surface acidic or basic groups. It is a rapid and robust method for determining total acidity or basicity. metrohm.com

Potentiometric Titration: In this method, the change in pH of a suspension is monitored as a titrant is added. The resulting titration curve can be analyzed to determine the points of zero charge and the distribution of acid site strengths.

n-Butylamine Titration: This method is used to determine the total amount of acid sites on a solid surface. deu.edu.tr The solid is suspended in a non-aqueous solvent, and a series of indicators with different pKa values are added. The suspension is then titrated with n-butylamine, and the color change of the indicators is used to quantify the number of acid sites with strengths corresponding to each indicator's pKa range. deu.edu.tr

Additionally, FTIR spectroscopy using probe molecules like pyridine (B92270) can be used to distinguish between Brønsted and Lewis acid sites on the surface. deu.edu.trmdpi.com

Isotopic Tracing for Reaction Pathway Elucidation

Isotopic tracing is a sophisticated technique used to unravel the mechanisms of chemical reactions by tracking the movement of isotopically labeled atoms. nih.gov In the context of tetraaluminum hexahydroxide tris(sulfate), stable isotopes can be used to elucidate its formation pathways. usgs.gov

For example, by using sulfate enriched with the sulfur-34 (B105110) (³⁴S) or oxygen-18 (¹⁸O) isotope, researchers can trace the origin and transformation of the sulfate ions during the synthesis process. researchgate.net This can help determine whether the sulfate in the final product comes directly from the precursor solution or if it undergoes intermediate exchange reactions. Similarly, labeling the water with ¹⁸O can provide insights into the source of the hydroxide groups in the structure. Analyzing the isotopic composition of the products via mass spectrometry allows for the reconstruction of the reaction pathway, providing a level of mechanistic detail that is often unattainable with other methods. nih.govnih.gov

Deuterium/Oxygen Exchange Studies

Deuterium/Oxygen (D/H and ¹⁸O/¹⁶O) exchange studies are powerful tools for tracing the origin and thermal history of water involved in mineral formation. usgs.gov Tetraaluminum hexahydroxide tris(sulfate) contains hydroxide (OH) groups, making it suitable for such isotopic investigations. The isotopic composition of hydrogen (δD) and oxygen (δ¹⁸O) in the hydroxide can be compared to that of the water from which the compound precipitated.

The primary principle behind these studies is that the stable isotope ratios of hydrogen and oxygen in the mineral's structure are related to the isotopic composition of the formation water and the temperature of crystallization. nsf.gov Isotopic fractionation, the partitioning of isotopes between two substances, is temperature-dependent. usgs.gov By determining the fractionation factors between the mineral and water, researchers can calculate the temperature of formation.

In a hypothetical study of tetraaluminum hexahydroxide tris(sulfate), samples synthesized under controlled conditions or collected from natural environments could be analyzed for their δD and δ¹⁸O values. The analysis typically involves the thermal conversion of the sample to release water, which is then analyzed by mass spectrometry. nih.gov The results could be used to infer the nature of the formational fluids, such as whether they were meteoric, magmatic, or marine in origin. researchgate.net

For instance, experimental studies on the similar mineral alunite (B1170652) have determined the D/H and ¹⁸O/¹⁶O fractionation factors between alunite and water at various temperatures. scispace.com These studies provide a basis for interpreting the isotopic data from natural alunite samples to understand the geological environments of their formation. geoscienceworld.org Similar experimental calibration for tetraaluminum hexahydroxide tris(sulfate) would be a necessary first step for the robust interpretation of isotopic data from this compound.

Illustrative Research Findings from a Hypothetical Deuterium/Oxygen Exchange Study:

Sample IDFormation Temperature (°C)δD (‰, VSMOW)δ¹⁸O (‰, VSMOW)Inferred Water Source
THTS-01150-65-8.5Meteoric Water
THTS-02250-40-5.2Magmatic/Meteoric Mix
THTS-03350-25-2.1Magmatic Fluid

This table presents hypothetical data for illustrative purposes.

Sulfur Isotope Fractionation in Formation

The study of sulfur isotope fractionation (³⁴S/³²S) in tetraaluminum hexahydroxide tris(sulfate) can provide critical information about the source of sulfur and the geochemical processes that occurred during its formation. The isotopic composition of sulfur, expressed as δ³⁴S, varies depending on its origin and the redox conditions of the environment.

During the precipitation of a sulfate mineral, isotopic fractionation can occur between the dissolved sulfate in the fluid and the solid mineral phase. geologyscience.rugeologyscience.ru Laboratory experiments on the formation of alunite and natroalunite have shown that a small but significant isotopic fractionation favors the incorporation of the heavier isotope, ³⁴S, into the mineral structure. geologyscience.rugeologyscience.ru The extent of this fractionation is dependent on factors such as the chemical composition and crystal structure of the mineral, as well as the reaction rate. geologyscience.rugeologyscience.ru

For tetraaluminum hexahydroxide tris(sulfate), analyzing the δ³⁴S of the sulfate groups within its structure would allow researchers to trace the origin of the sulfur. For example, sulfate derived from the oxidation of volcanic SO₂ will have a different isotopic signature than sulfate from the dissolution of marine evaporites or the oxidation of biogenic hydrogen sulfide (B99878). geoscienceworld.orgwikipedia.org When co-existing sulfide minerals are present, the sulfur isotope fractionation between the sulfate and sulfide can be used as a geothermometer to estimate the temperature of formation. geoscienceworld.orgnii.ac.jp

The analytical procedure for δ³⁴S analysis typically involves the chemical separation of the sulfate from the mineral, followed by conversion to SO₂ gas for analysis by isotope ratio mass spectrometry. geologyscience.ru

Illustrative Research Findings from a Hypothetical Sulfur Isotope Fractionation Study:

Sample IDδ³⁴S of Tetraaluminum Hexahydroxide Tris(Sulfate) (‰, VCDT)Co-existing Sulfide Mineralδ³⁴S of Sulfide (‰, VCDT)Calculated Formation Temperature (°C)Inferred Sulfur Source
THTS-A+22.5Pyrite+1.5250Magmatic SO₂ Disproportionation
THTS-B+8.0NoneN/A-Oxidation of Hydrothermal H₂S
THTS-C-5.0Pyrite-28.0180Bacterial Sulfate Reduction

This table presents hypothetical data for illustrative purposes.

Future Research Directions and Unaddressed Challenges

Elucidation of Amorphous Precursor Formation and Transformation

A significant challenge in the study of tetraaluminum hexahydroxide tris(sulfate) is understanding the initial stages of its formation. The precipitation of this compound often proceeds through an amorphous precursor phase. The exact chemical nature and structure of this precursor, and the mechanisms by which it transforms into a more crystalline state, are not yet fully understood. Future research should focus on utilizing advanced in-situ characterization techniques, such as cryo-transmission electron microscopy (cryo-TEM) and synchrotron-based X-ray absorption spectroscopy (XAS), to probe the short-range order and chemical environment of the amorphous phase as it forms and evolves. Such studies could provide critical insights into controlling the nucleation and growth of tetraaluminum hexahydroxide tris(sulfate) crystals. The formation of various nanocrystalline Al-hydroxysulfates under similar conditions highlights that their respective formation mechanisms are not yet fully understood. lebensraumwasser.com

Nanoscale Control over Synthesis and Morphology

The ability to precisely control the size, shape, and crystallinity of tetraaluminum hexahydroxide tris(sulfate) at the nanoscale is crucial for tailoring its properties for specific applications. While methods for synthesizing various aluminum-containing nanoparticles exist, achieving monodispersity and specific morphologies (e.g., nanorods, nanosheets) for this particular compound remains a challenge. researchgate.net Future research should explore novel synthesis strategies, including the use of structure-directing agents, microfluidic reactors, and sonochemical methods, to gain finer control over the precipitation process. The development of scalable and reproducible methods for producing tetraaluminum hexahydroxide tris(sulfate) with desired nanoscale features will be essential for its use in advanced materials. The use of surfactants and the control of growth kinetics are general strategies that have been successful in the shape-controlled synthesis of other nanocrystals and could be adapted for this purpose. rsc.org

High-Resolution Structural Determination of Disorder and Defects

Even in its crystalline form, tetraaluminum hexahydroxide tris(sulfate) can exhibit significant structural disorder and defects, which can profoundly influence its chemical reactivity and physical properties. Characterizing these imperfections at the atomic level is a formidable challenge. High-resolution solid-state nuclear magnetic resonance (NMR) spectroscopy, particularly at high magnetic fields, coupled with advanced techniques like Dynamic Nuclear Polarization (DNP), can provide detailed information about the local coordination environments of aluminum, oxygen, and hydrogen atoms. researchgate.netresearchgate.net These experimental approaches, when combined with first-principles calculations, can help to build a more complete picture of the nature and concentration of defects and their impact on the material's behavior. The presence of five-fold coordinated aluminum has been identified as a strong indicator of the amorphous nature in related materials. researchgate.net

Advanced Modeling of Complex Multi-component Systems

The behavior of tetraaluminum hexahydroxide tris(sulfate) in realistic environmental and industrial systems is often complicated by the presence of other ions and molecules. Computational modeling can be a powerful tool for understanding these complex interactions. Future research should focus on the development of accurate and efficient force fields for molecular dynamics (MD) simulations to model the interface between tetraaluminum hexahydroxide tris(sulfate) and aqueous solutions containing various solutes. researchgate.net Quantum mechanical calculations can be employed to investigate the mechanisms of ion exchange and surface complexation reactions. These models can help to predict the fate and transport of contaminants in the presence of this mineral and guide the design of new applications.

Sustainable Synthesis and Recycling Strategies

Developing environmentally friendly and economically viable methods for the synthesis and recycling of tetraaluminum hexahydroxide tris(sulfate) is a critical future direction. "Green" synthesis routes that utilize renewable resources and minimize waste generation should be explored. mdpi.comscispace.comnih.gov This could involve the use of plant extracts or other biomolecules as templates or stabilizing agents. mdpi.comnih.gov Furthermore, given that aluminum is a highly recyclable material, research into methods for recovering and reusing tetraaluminum hexahydroxide tris(sulfate) from industrial waste streams is essential. okonrecycling.comindustrialmetalservice.comecomena.org This could involve developing selective leaching and precipitation processes to isolate the compound from complex mixtures. researchgate.net

Research AreaKey ObjectivesPotential Methodologies
Sustainable SynthesisDevelop environmentally friendly synthesis routes.Use of renewable resources, green solvents, and bio-inspired templates.
Recycling StrategiesRecover and reuse from industrial waste.Selective leaching, precipitation, and pyrometallurgical processes.
Life Cycle AssessmentEvaluate the environmental impact of synthesis and recycling.Cradle-to-grave analysis of energy consumption and emissions.

Exploration of Novel Environmental and Industrial Applications

While tetraaluminum hexahydroxide tris(sulfate) and related basic aluminum sulfates have established uses in water treatment and paper manufacturing, their full potential in other environmental and industrial applications has yet to be realized. google.comasedachemicals.comasedachemicals.comaluminummanufacturers.orgvinipul.com Future research should explore its use as a catalyst or catalyst support, a sorbent for emerging contaminants, and a flame retardant. Its ability to control the mobility of elements like arsenic suggests potential applications in environmental remediation. lebensraumwasser.com Investigating its performance under a wide range of conditions and in complex matrices will be crucial for developing these novel applications. The development of a boat-mounted electrochemical ozonation reactor for treating harmful algal blooms is an example of the kind of innovative application that could be explored. rsc.org

Integration of Machine Learning in Materials Discovery and Prediction

The application of machine learning (ML) is revolutionizing materials science, shifting the paradigm from traditional, often time-consuming trial-and-error experimentation to a more predictive and accelerated approach. nih.gov While the direct application of machine learning models specifically tailored to Tetraaluminum hexahydroxide tris(sulfate) is still an emerging area of research, the methodologies established for other inorganic compounds, particularly aluminum alloys and various sulfates, provide a clear framework for its future exploration. texametals.comresearchgate.net The integration of ML offers the potential to rapidly predict material properties, optimize synthesis conditions, and discover novel related compounds with desired functionalities. arxiv.org

Machine learning, a subset of artificial intelligence, utilizes algorithms to identify patterns within large datasets and make predictions on new, unseen data. texametals.com In the context of materials science, this involves training models on extensive databases of known materials, which include their chemical compositions, processing parameters, and resulting properties. arxiv.org For a compound like Tetraaluminum hexahydroxide tris(sulfate), this data-driven approach can circumvent the need for extensive empirical testing by creating predictive models for its behavior and characteristics.

The general workflow for applying machine learning to materials discovery involves several key stages: data collection and preprocessing, feature engineering, model training, and validation. nih.gov Datasets can be sourced from historical experimental results, high-throughput computational simulations like Density Functional Theory (DFT), and existing materials databases. nih.gov By leveraging these data, researchers can develop models that predict a wide range of properties, from fundamental characteristics like band gap and formation energy to performance-related attributes in specific applications. youtube.comnih.gov

One of the primary advantages of ML is its ability to handle complex, non-linear relationships between a material's composition and its properties that are not easily captured by traditional theoretical models. mdpi.com For instance, algorithms like neural networks and support vector machines have been successfully used to forecast the tensile strength, ductility, and corrosion resistance of aluminum alloys based on their compositional data and processing history. texametals.comarxiv.org Similar approaches could be adapted to predict the structural stability, thermal decomposition pathways, and surface reactivity of Tetraaluminum hexahydroxide tris(sulfate).

Furthermore, generative ML models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), enable the inverse design of materials. arxiv.org These models can explore vast chemical spaces to propose novel compositions with specific target properties, accelerating the discovery of new functional materials. rsc.org This could lead to the identification of derivatives of Tetraaluminum hexahydroxide tris(sulfate) with enhanced catalytic activity or improved thermal stability.

Predictive Modeling of Physicochemical Properties

Machine learning models can be trained to predict the key physicochemical properties of Tetraaluminum hexahydroxide tris(sulfate) based on its structural and compositional features. The input for these models, known as descriptors or features, can range from simple atomic properties (e.g., electronegativity, ionic radii of Al, O, S, H) to more complex structural information derived from computational chemistry.

Commonly used machine learning algorithms for property prediction include:

Artificial Neural Networks (ANNs): These models, inspired by the human brain, are adept at capturing highly complex and non-linear relationships within data, making them suitable for predicting properties like thermal conductivity or mechanical strength. mdpi.com

Support Vector Machines (SVMs): SVMs are effective for both classification and regression tasks, such as predicting whether a specific synthesis condition will yield a crystalline or amorphous product. cailiaoniu.com

Gradient Boosting Models (e.g., XGBoost): These ensemble learning methods build a strong predictive model by combining the outputs of several weaker models, often yielding high accuracy in predicting continuous values like sulfur content or reaction yield. mdpi.com

The table below illustrates a hypothetical dataset that could be used to train an ML model for predicting the thermal stability of Tetraaluminum hexahydroxide tris(sulfate) under different conditions.

Molar Ratio (Al:SO₄)Synthesis pHCalcination Temperature (°C)Particle Size (nm)Predicted Decomposition Temp (°C)
4:34.5400150750
4:35.0450120780
4:2.84.8425135765
4:3.24.2475110795

This table is interactive. Users can sort and filter the data to explore the relationships between synthesis parameters and predicted thermal stability.

Accelerating Discovery of Related Materials

Beyond predicting the properties of a known compound, machine learning is a powerful tool for discovering entirely new materials. By training models on large databases of inorganic compounds, it is possible to identify unexplored regions of the chemical space that may yield novel materials with desirable properties. researchgate.net

For example, a model could be trained on the structural and stability data of known aluminum-based sulfates and hydroxides. This model could then be used to screen hypothetical compositions, predicting their likelihood of forming stable crystal structures. This computational screening process is significantly faster than traditional experimental synthesis and characterization. Researchers have successfully used ML to predict the formation of new templated vanadium selenite (B80905) crystals, achieving a high success rate by learning from both successful and failed past experiments. cailiaoniu.com

The table below shows a conceptual output from a generative ML model tasked with proposing new stable compounds related to Tetraaluminum hexahydroxide tris(sulfate) by substituting certain elements.

Proposed FormulaPredicted Formation Energy (eV/atom)Predicted Band Gap (eV)Predicted Stability
Al₄(OH)₆(SO₄)₂(SeO₄)-2.584.1Stable
Ga₄(OH)₆(SO₄)₃-2.154.5Stable
Al₄(OH)₄O(SO₄)₃-2.653.9Metastable
Al₄(OH)₆(SO₄)₂(CrO₄)-2.313.5Stable

This interactive table presents hypothetical predictions from a machine learning model, showcasing its potential to guide experimental efforts toward the most promising new material candidates.

By integrating machine learning into the research and development workflow, the timeline for discovering and optimizing materials like Tetraaluminum hexahydroxide tris(sulfate) can be dramatically shortened, paving the way for innovations in various technological applications. arxiv.org

Q & A

Q. What are the established methods for synthesizing tetraaluminum hexahydroxide tris(sulfate) in a laboratory setting?

Synthesis typically involves controlled precipitation or hydrothermal methods. For example, aluminum sulfate precursors are reacted with hydroxide sources (e.g., NaOH or NH₄OH) under strict pH control (pH 4–6) to avoid unintended phase transitions. Post-synthesis purification may include repeated centrifugation, washing with deionized water, and vacuum drying. While specific protocols for this compound are sparse, analogous methods for copper-based hydroxysulfates (e.g., tetracopper hexahydroxide sulphate) provide a template, emphasizing the need for precise stoichiometric ratios and temperature monitoring .

Q. How can researchers characterize the crystalline structure of tetraaluminum hexahydroxide tris(sulfate)?

X-ray diffraction (XRD) is the primary method for structural determination. Pairing XRD with Rietveld refinement (using software like SHELX) enables precise lattice parameter calculations and phase identification . Complementary techniques such as Fourier-transform infrared spectroscopy (FTIR) and thermogravimetric analysis (TGA) help validate functional groups (e.g., sulfate and hydroxyl bands) and thermal stability. For nanoscale samples, transmission electron microscopy (TEM) with selected-area electron diffraction (SAED) may be employed .

Q. What factors influence the stability of tetraaluminum hexahydroxide tris(sulfate) under varying environmental conditions?

Stability is highly dependent on pH, humidity, and temperature. Under acidic conditions (pH < 3), sulfate groups may hydrolyze, while alkaline environments (pH > 9) can induce hydroxide dissociation. Hygroscopicity studies recommend storage in anhydrous environments to prevent deliquescence. Thermal degradation thresholds can be identified via TGA, with mass loss events correlating to hydroxyl group dehydration (100–200°C) and sulfate decomposition (>300°C) .

Advanced Research Questions

Q. How should researchers design experiments to assess the acute toxicity of tetraaluminum hexahydroxide tris(sulfate) in accordance with regulatory guidelines?

Acute toxicity testing should follow OECD/CLP guidelines, using rodent models (e.g., Sprague-Dawley rats) for oral LD₅₀ determination. Doses are administered in a stepwise manner (e.g., 50–2000 mg/kg), with mortality and morbidity monitored over 14 days. Histopathological analysis of gastrointestinal and hepatic tissues is critical. While no direct data exists for this compound, methodologies for analogous copper hydroxysulfates (e.g., ATE values derived from tiered testing) provide a framework .

Q. What computational modeling approaches are suitable for predicting the interaction mechanisms of tetraaluminum hexahydroxide tris(sulfate) with biological systems?

Density functional theory (DFT) simulations can model adsorption energetics at molecular interfaces, such as aluminum-sulfate interactions with cellular membranes. Molecular dynamics (MD) simulations further elucidate dynamic behaviors in aqueous environments (e.g., ion release kinetics). For ecotoxicological studies, quantitative structure-activity relationship (QSAR) models may predict bioaccumulation potential, leveraging existing data from aluminum sulfate derivatives .

Q. How can contradictory data from different spectroscopic techniques be resolved when analyzing the decomposition products of tetraaluminum hexahydroxide tris(sulfate)?

Cross-validation is essential. For instance, discrepancies between XRD (indicating crystalline Al₂(SO₄)₃) and FTIR (showing residual hydroxyl bands) may arise from amorphous intermediates. Pairing X-ray photoelectron spectroscopy (XPS) with energy-dispersive X-ray spectroscopy (EDS) clarifies elemental composition and oxidation states. Statistical tools like principal component analysis (PCA) can reconcile multivariate datasets, while in situ Raman spectroscopy tracks real-time phase transitions .

Q. Methodological Notes

  • Safety Protocols : Classify handling per CLP regulations (e.g., hazard code H302 if oral toxicity is confirmed) and use fume hoods for powder handling .
  • Data Reproducibility : Document synthesis parameters (pH, temperature, stirring rate) meticulously to ensure reproducibility, as minor deviations can alter crystallinity .
  • Ethical Compliance : Toxicity studies require institutional animal care committee approval, adhering to ARRIVE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.